2-Methoxyquinoline-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxyquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)9-4-2-3-5-10(9)12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSCROKXEHBIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 2-Methoxyquinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the construction of the quinoline core, followed by a selective oxidation. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to aid in its practical implementation.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Combes Quinoline Synthesis: Formation of 4-methyl-1H-quinolin-2-one from aniline and ethyl acetoacetate, followed by O-methylation to yield the key intermediate, 2-methoxy-4-methylquinoline.
-
Selective Oxidation: Oxidation of the 4-methyl group of 2-methoxy-4-methylquinoline to the corresponding carbaldehyde using a metal-free oxidation system.
This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reactions.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-methylquinoline
This step is achieved in two stages: the synthesis of 4-methyl-1H-quinolin-2-one via the Combes synthesis, followed by O-methylation.
2.1. Synthesis of 4-methyl-1H-quinolin-2-one
The Combes synthesis provides a straightforward method for the construction of the quinoline core.
-
Reaction: Aniline is reacted with ethyl acetoacetate to form an enamine intermediate, which is then cyclized in the presence of a strong acid.
-
Procedure:
-
In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed.
-
The mixture is heated at 110-120 °C for 1 hour. The water formed during the reaction is removed.
-
The resulting crude enamine is cooled to room temperature and slowly added to a stirred solution of concentrated sulfuric acid, keeping the temperature below 20 °C.
-
The reaction mixture is then heated to 100 °C for 30 minutes.
-
After cooling, the mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried to afford 4-methyl-1H-quinolin-2-one.
-
2.2. Synthesis of 2-methoxy-4-methylquinoline
-
Reaction: The hydroxyl group of 4-methyl-1H-quinolin-2-one is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
-
Procedure:
-
4-methyl-1H-quinolin-2-one is dissolved in a suitable solvent, such as acetone or methanol, containing a base (e.g., potassium carbonate or sodium methoxide).
-
An equimolar amount of dimethyl sulfate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-methoxy-4-methylquinoline. The product can be further purified by column chromatography.
-
Step 2: Synthesis of this compound
This step involves the selective oxidation of the methyl group at the 4-position of the quinoline ring. A metal-free oxidation using a hypervalent iodine reagent is a mild and efficient method.[1]
-
Reaction: 2-methoxy-4-methylquinoline is oxidized to this compound using Phenyliodine(III) diacetate (PIDA) in dimethyl sulfoxide (DMSO).
-
Procedure: [1]
-
To a solution of 2-methoxy-4-methylquinoline (1 mmol) in anhydrous DMSO (5 mL), PIDA (2.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1a | Combes Synthesis | Aniline, Ethyl acetoacetate | 4-methyl-1H-quinolin-2-one | Conc. H₂SO₄ | 85-95 | >95 |
| 1b | O-methylation | 4-methyl-1H-quinolin-2-one | 2-methoxy-4-methylquinoline | Dimethyl sulfate, K₂CO₃ | 80-90 | >98 |
| 2 | Oxidation | 2-methoxy-4-methylquinoline | This compound | PIDA, DMSO | 70-85 | >98 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Methoxyquinoline-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.
Core Physicochemical Properties
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |
| Molecular Weight | 187.19 g/mol | [2][3][4] |
| Monoisotopic Mass | 187.06332 Da | [1] |
| Predicted XlogP | 2.0 | [1] |
| Physical State | Solid (presumed) | Inferred from related isomers |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
Postulated Synthesis Workflow
A potential two-step synthesis is outlined below. This workflow is based on established synthetic methodologies for similar quinoline derivatives.[5][6][7]
Step 1: Vilsmeier-Haack Reaction The synthesis would likely begin with a suitable N-acetylated aniline derivative. Treatment with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would yield the 2-chloroquinoline-4-carbaldehyde intermediate.[6][7] This reaction is a versatile method for the formylation and cyclization of activated aromatic compounds.
Step 2: Nucleophilic Aromatic Substitution The resulting 2-chloroquinoline-4-carbaldehyde would then undergo a nucleophilic aromatic substitution reaction. Refluxing the intermediate with sodium methoxide in methanol would substitute the chloro group at the 2-position with a methoxy group to yield the final product, this compound.[5]
Spectroscopic Characterization
No specific experimental spectroscopic data for this compound has been identified in the surveyed literature. However, based on the analysis of its isomers and related quinoline structures, the expected spectral characteristics can be predicted.[2][8][9][10][11][12][13][14][15][16]
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, a singlet for the aldehyde proton, and a singlet for the methoxy group protons. The aromatic protons would likely appear in the range of 7.0-9.0 ppm, with the aldehyde proton resonating further downfield, typically above 9.5 ppm. The methoxy protons would be expected to appear as a singlet around 4.0 ppm.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum would be characterized by signals for the nine carbons of the quinoline ring, the aldehyde carbonyl carbon, and the methoxy carbon. The carbonyl carbon would be the most downfield signal, expected to be in the region of 190 ppm. The aromatic carbons would resonate between 110 and 160 ppm, while the methoxy carbon would appear around 55-60 ppm.
Expected FT-IR Spectral Data
The infrared spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (aldehyde): A strong band around 1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-O stretch (methoxy): A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
Expected Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and the methoxy group (OCH₃).
Biological Activity and Potential Applications
While direct biological studies on this compound are not available, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[17][18][19][20] The 2-methoxyquinoline-3-carbaldehyde isomer has been reported to exhibit antimicrobial and anti-diabetic effects.[4]
Given the established biological relevance of the quinoline scaffold, this compound represents a promising candidate for further investigation in drug discovery programs. Its potential as an intermediate in the synthesis of more complex bioactive molecules also warrants exploration.
Potential Research Workflow for Biological Screening
A typical workflow for the initial biological screening of this compound is depicted below.
This guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental work is necessary to fully elucidate its properties and potential applications. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into this promising compound.
References
- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-quinoline-3-carbaldehyde | 139549-06-7 | PFA54906 [biosynth.com]
- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chempap.org [chempap.org]
- 12. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 8-methoxyquinoline-4-carbaldehyde(103854-62-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxyquinoline-4-carbaldehyde chemical structure and analysis
An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. This document details its chemical structure, properties, synthesis, and analytical characterization.
Chemical Structure and Properties
This compound belongs to the quinoline class of compounds, which are characterized by a fused benzene and pyridine ring system. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2][3] This specific derivative features a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 4-position, which are key functional groups for further chemical modifications.
The structural and chemical properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [5] |
| Monoisotopic Mass | 187.06332 Da | [4] |
| SMILES | COC1=NC2=CC=CC=C2C(=C1)C=O | [4] |
| InChIKey | WPSCROKXEHBIMT-UHFFFAOYSA-N | [4] |
| PubChem CID | 18801840 | [4] |
| XlogP (Predicted) | 2.0 | [4] |
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution (Adapted)
This protocol is adapted from the synthesis of the isomeric 2-methoxyquinoline-3-carbaldehyde.[2]
-
Preparation of the Reagent : In a round-bottom flask, dissolve potassium hydroxide (KOH) in methanol (MeOH) to create the methoxide reagent.
-
Reaction Setup : Add the starting material, 2-chloroquinoline-4-carbaldehyde, to the flask containing the KOH/MeOH solution.
-
Heating : Heat the reaction mixture under reflux (approximately 373 K or 100 °C) for 2.5 to 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation : Pour the cooled reaction mixture into a beaker containing crushed ice. The product should precipitate out of the solution as a solid.
-
Isolation : Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a petroleum ether-ethyl acetate mixture, to yield the final product.[2]
Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the structure and purity of this compound.
Caption: General workflow for the analytical characterization of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Experimental Protocol (General for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
The expected primary ion in positive mode would be the protonated molecule [M+H]⁺.
Table 2: Predicted Collision Cross Section (CCS) Data [4]
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 188.07060 | 136.5 |
| [M+Na]⁺ | 210.05254 | 146.6 |
| [M-H]⁻ | 186.05604 | 140.2 |
| [M]⁺ | 187.06277 | 139.3 |
The fragmentation of related quinolinecarbaldehydes often shows an initial loss of the carbonyl group (CO, 28 Da).[7]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR): [8]
-
Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the pressure applicator to ensure good contact.
-
Record the sample spectrum over a range of 4000-600 cm⁻¹.[8]
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3050 | C-H stretch | Aromatic | [9] |
| ~2950, ~2850 | C-H stretch | -OCH₃ | [10] |
| ~2820, ~2720 | C-H stretch (Fermi resonance) | Aldehyde (-CHO) | [9] |
| ~1700 | C=O stretch | Aldehyde (-CHO) | [7][9] |
| ~1600, ~1500, ~1470 | C=C / C=N stretch | Quinoline Ring | [9] |
| ~1250 | C-O stretch (asymmetric) | Aryl-O-CH₃ | [10] |
| ~870, ~760 | C-H out-of-plane bend | Aromatic | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental data for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[11][12]
Experimental Protocol (General for ¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a broadband-decoupled pulse sequence).
-
If needed, perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.[13][14][15]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -CHO | ~10.2 (singlet) | ~193 | Aldehyde proton is highly deshielded. |
| Quinoline H | 7.5 - 9.0 (multiplets) | 115 - 150 | Aromatic region with complex splitting patterns. The H3 proton would be a singlet. |
| -OCH₃ | ~4.1 (singlet, 3H) | ~56 | Typical range for an aromatic methoxy group.[16] |
Potential Applications in Research and Drug Development
The quinoline core is associated with a wide range of pharmacological activities.[2][3] As a functionalized derivative, this compound serves as a valuable synthetic intermediate for creating more complex molecules with potential therapeutic value.
-
Anticancer Agents : Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of KDR kinase inhibitors, which are relevant in cancer therapy.[2][17]
-
Anti-infective Agents : The quinoline scaffold is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has shown potential antibacterial and antifungal properties.[1][18]
-
Anti-inflammatory Activity : Derivatives of quinoline-4-carboxylic acid, which can be synthesized from the corresponding carbaldehyde, are known to possess anti-inflammatory and analgesic properties.[6]
Caption: Logical relationships of the quinoline scaffold in drug discovery.
Conclusion
This compound is a versatile chemical building block with significant potential in the field of medicinal chemistry and organic synthesis. Its structure, featuring reactive aldehyde and methoxy groups on the privileged quinoline core, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and the analytical methods required for its characterization, paving the way for its application in further research and development.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Methoxy-quinoline-3-carbaldehyde | 139549-06-7 | PFA54906 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines [mdpi.com]
- 13. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation 2D-NMR experiments involving both 13C and 2H isotopes in oriented media: methodological developments and analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Guide: 2-Methoxyquinoline-4-carbaldehyde and its Analogs in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of detailed experimental data for this specific isomer, this guide also incorporates in-depth information on its closely related and more extensively studied analogs, 2-methoxyquinoline-3-carbaldehyde and 6-methoxyquinoline-4-carbaldehyde. The quinoline scaffold is a privileged structure in drug discovery, and this document aims to serve as a valuable resource for professionals engaged in the exploration of novel therapeutics.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be predicted or are available from chemical suppliers. For a comparative analysis, the properties of its isomers are presented below.
Table 1: Physicochemical Data of Methoxyquinoline Carbaldehyde Isomers
| Property | This compound | 2-Methoxyquinoline-3-carbaldehyde | 6-Methoxyquinoline-4-carbaldehyde |
| CAS Number | 893760-88-8[1][2][3][4] | 139549-06-7 | 4363-94-4[5][6] |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ | C₁₁H₉NO₂[5][6] |
| Molecular Weight | 187.19 g/mol | 187.19 g/mol | 187.19 g/mol [5][6] |
| Appearance | - | Colorless solid[7] | Yellow solid[5] |
| Melting Point | - | - | 160 °C[5] |
| Boiling Point | - | - | 353.7 °C (Predicted)[5] |
| Solubility | - | Soluble in petroleum ether-ethyl acetate mixture[7] | Soluble in chloroform, acetone[5] |
Synthesis and Experimental Protocols
The synthesis of methoxyquinoline carbaldehydes often involves the formylation of a substituted quinoline precursor or the cyclization of appropriately substituted anilines. A common and versatile method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction.[8][9][10][11]
General Synthesis Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich compounds, including N-arylacetamides, to produce 2-chloro-3-formylquinolines.[8][11] These chlorinated intermediates can then undergo nucleophilic substitution with methoxide to yield the desired 2-methoxyquinoline derivatives.
Experimental Protocol: Synthesis of 2-Methoxyquinoline-3-carbaldehyde from 2-Chloro-3-quinolinecarboxaldehyde[7]
This protocol describes the nucleophilic substitution of the chloro group in 2-chloro-3-quinolinecarboxaldehyde with a methoxy group.
Materials:
-
2-chloro-3-quinolinecarboxaldehyde (13.1 mmol)
-
Potassium hydroxide (KOH) (17.8 mmol)
-
Methanol (MeOH) (50 ml)
-
Crushed ice (200 g)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of 1 g (17.8 mmol) of KOH in 50 ml of MeOH is prepared.
-
To this solution, 2.5 g (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added.
-
The reaction mixture is heated at 373 K (100 °C) for 2.5 hours.
-
After heating, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into 200 g of crushed ice, leading to the precipitation of the product.
-
The precipitate is collected by filtration.
-
The crude product, a colorless solid, is purified by recrystallization from a petroleum ether-ethyl acetate mixture.
Biological Significance and Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[12][13][14] These compounds exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[12][13][14]
Methoxy and carbaldehyde functional groups on the quinoline ring can significantly influence the biological activity of the molecule. For instance, methoxy-substituted quinolines have been investigated as intermediates in the synthesis of kinase inhibitors. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Antimalarial and Anticancer Potential
Derivatives of quinoline-4-carboxamide have shown potent antimalarial activity, with some compounds demonstrating efficacy in in vivo models of malaria.[15] The development of these compounds highlights the potential of the quinoline-4-carboxaldehyde scaffold as a starting point for novel antimalarial drugs. Furthermore, various substituted quinolines have been investigated for their anticancer properties, with some demonstrating significant activity against a range of tumor cell lines.[12]
Conclusion
This compound represents an intriguing, yet understudied, member of the quinoline family. While detailed experimental data for this specific isomer is scarce, the rich chemistry and diverse biological activities of its analogs underscore the potential of this compound class in drug discovery and development. The synthetic protocols and biological insights provided in this guide for related methoxyquinoline carbaldehydes offer a solid foundation for researchers and scientists to explore the therapeutic potential of this and other novel quinoline derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. 893760-88-8|this compound|BLD Pharm [bldpharm.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 893760-88-8(this compound) | Kuujia.com [fr.kuujia.com]
- 4. 893760-88-8(this compound) | Kuujia.com [nl.kuujia.com]
- 5. chembk.com [chembk.com]
- 6. 6-Methoxyquinoline-4-carboxaldehyde | 4363-94-4 [sigmaaldrich.com]
- 7. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsr.net [ijsr.net]
- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Literature Review: 2-Methoxyquinoline-4-carbaldehyde - A Data Deficient Landscape
An In-depth Technical Guide on a Seemingly Undocumented Compound
Audience: Researchers, scientists, and drug development professionals.
Core Finding: Despite a comprehensive literature search, there is a significant lack of published experimental data for 2-Methoxyquinoline-4-carbaldehyde. Publicly available chemical databases contain predicted properties for this compound but lack experimental synthesis, characterization, or biological activity data.[1] This technical guide will instead focus on its close structural isomer, 2-Methoxyquinoline-3-carbaldehyde , for which there is a body of published experimental work. The information presented below pertains exclusively to the 3-carbaldehyde isomer and is provided to give researchers insights into the properties and methodologies associated with this class of compounds.
Physicochemical Properties of 2-Methoxyquinoline-3-carbaldehyde
A summary of the key physicochemical and computed properties of 2-Methoxyquinoline-3-carbaldehyde is provided below. This data is essential for its identification and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |
| Molecular Weight | 187.19 g/mol | PubChem[2] |
| Monoisotopic Mass | 187.063328530 Da | PubChem[2] |
| CAS Number | 139549-06-7 | Biosynth[3] |
| IUPAC Name | 2-methoxyquinoline-3-carbaldehyde | PubChem[2] |
| SMILES | COC1=NC2=CC=CC=C2C=C1C=O | PubChem[2] |
| XLogP3 | 2.0 | PubChemLite[4] |
| Physical Description | Colorless solid | PMC[2] |
Synthesis of 2-Methoxyquinoline-3-carbaldehyde
The synthesis of 2-Methoxyquinoline-3-carbaldehyde has been reported via the nucleophilic substitution of 2-chloro-3-quinolinecarboxaldehyde.
Experimental Protocol:
To a solution of potassium hydroxide (1 g, 17.8 mmol) in methanol (50 ml), 2-chloro-3-quinolinecarboxaldehyde (2.5 g, 13.1 mmol) was added. The resulting mixture was heated to 373 K (100 °C) for 2.5 hours. After cooling to room temperature, the reaction mixture was poured into 200 g of crushed ice. The precipitate that formed was collected by filtration. The crude product was then purified by recrystallization from a petroleum ether-ethyl acetate mixture to yield the final product as a colorless solid.[2][5]
Below is a workflow diagram illustrating this synthesis process.
Caption: Synthesis workflow for 2-Methoxyquinoline-3-carbaldehyde.
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are crucial for the unambiguous identification and structural elucidation of the compound.
Crystal Structure Data
The crystal structure of 2-Methoxyquinoline-3-carbaldehyde has been determined by single-crystal X-ray diffraction.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.8206 (6) Åb = 4.8446 (3) Åc = 21.6828 (14) Åβ = 90.612 (4)° |
| Volume (V) | 926.50 (10) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 293 K |
| R-factor | 0.044 |
| wR-factor | 0.130 |
Data sourced from Chandraprakash et al. (2010).[2][5]
Biological Activity
While extensive biological data is not available, 2-Methoxyquinoline-3-carbaldehyde has been reported to exhibit some interesting biological properties.
Antimicrobial and Enzyme Inhibitory Activity
2-Methoxyquinoline-3-carbaldehyde has been described as a novel oxadiazole derivative with in vitro antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium. It is also reported to have inhibitory properties against the HepG2 enzyme, which is involved in the production of reactive oxygen species by neutrophils. The proposed mechanism of its antibacterial action is through binding to bacterial DNA and inhibiting protein synthesis. Additionally, it has been noted to have anti-diabetic effects, increasing glucose uptake and reducing blood sugar levels in mice.[3]
The logical relationship of its reported biological activities is depicted in the following diagram.
Caption: Logical flow of the reported biological activities.
Conclusion
The available scientific literature provides a foundational understanding of 2-Methoxyquinoline-3-carbaldehyde, covering its synthesis, structural characterization, and preliminary biological activities. However, for the specifically requested This compound , there is a notable absence of experimental data. This suggests that the 4-carbaldehyde isomer is either a novel compound that has not yet been synthesized or characterized, or the relevant research has not been published in the public domain. Researchers interested in this specific isomer may need to undertake its synthesis and characterization as a novel contribution to the field. The detailed information provided for the 3-carbaldehyde isomer can serve as a valuable reference for such an endeavor.
References
Spectroscopic and Synthetic Overview of 2-Methoxyquinoline-4-carbaldehyde: A Technical Report
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data for 2-Methoxyquinoline-4-carbaldehyde
While experimental mass spectra are not available, predicted data provides insight into the expected mass-to-charge ratios for various adducts of this compound (C11H9NO2). This information is valuable for mass spectrometry analysis and compound identification.[1]
| Adduct | Predicted m/z |
| [M+H]+ | 188.07060 |
| [M+Na]+ | 210.05254 |
| [M-H]- | 186.05604 |
| [M+NH4]+ | 205.09714 |
| [M+K]+ | 226.02648 |
| [M+H-H2O]+ | 170.06058 |
| [M+HCOO]- | 232.06152 |
| [M+CH3COO]- | 246.07717 |
| [M+Na-2H]- | 208.03799 |
| [M]+ | 187.06277 |
| [M]- | 187.06387 |
Spectroscopic Data for the Isomer: 2-Methoxyquinoline-3-carbaldehyde
For reference, the following sections detail the available experimental spectroscopic data for the constitutional isomer, 2-methoxyquinoline-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The PubChem entry for 2-methoxyquinoline-3-carbaldehyde indicates the availability of 1H NMR spectral data.[2]
Infrared (IR) Spectroscopy
FTIR spectral data for 2-methoxyquinoline-3-carbaldehyde has been recorded using a KBr wafer technique.[2]
Experimental Protocols: Synthesis of 2-Methoxyquinoline-3-carbaldehyde
The following protocol outlines a method for the synthesis of the isomer 2-methoxyquinoline-3-carbaldehyde, which may serve as a foundational methodology for the synthesis of the 4-carbaldehyde isomer.[3][4]
Synthesis Workflow
Caption: Synthesis workflow for 2-methoxyquinoline-3-carbaldehyde.
Detailed Methodology
A solution of 1 gram (17.8 mmol) of potassium hydroxide in 50 ml of methanol is prepared. To this solution, 2.5 grams (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added. The resulting mixture is heated to 373 K for 2.5 hours. Following the heating period, the reaction mixture is cooled to room temperature and then poured into 200 grams of crushed ice, leading to the formation of a precipitate. This solid product is collected via filtration. The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product, 2-methoxyquinoline-3-carbaldehyde.[3][4]
Logical Relationships in Spectroscopic Analysis
The identification and characterization of a novel or synthesized compound like this compound follows a logical workflow that integrates various spectroscopic techniques.
Caption: Interrelation of spectroscopic methods for structural elucidation.
This report underscores the current gap in available experimental data for this compound and provides the closest available information to aid researchers in their studies of this compound and its analogs. Further experimental work is necessary to fully characterize this molecule.
References
An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyquinoline-4-carbaldehyde. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on established chemical principles and provides a detailed, standardized experimental protocol for its determination. Furthermore, this guide illustrates the key factors influencing solubility and presents a standard workflow for solubility assessment, designed to aid researchers in pharmaceutical development and chemical synthesis.
Introduction
This compound is a quinoline derivative, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development, as well as its handling and application in chemical synthesis.[2]
A thorough search of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for this compound. This guide, therefore, serves two primary purposes: first, to provide a reasoned prediction of its solubility in a range of common laboratory solvents based on its molecular structure and the general properties of related compounds; and second, to offer a detailed experimental protocol for researchers to determine this data empirically.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar structure. The quinoline ring system is largely nonpolar and aromatic, while the methoxy (-OCH₃) and carbaldehyde (-CHO) functional groups introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors. The predicted XLogP3 value, a measure of lipophilicity, is approximately 2.0, indicating a preference for organic phases over water.[4][5]
Based on these structural features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Sparingly Soluble to Soluble | The large aromatic quinoline core suggests some solubility in nonpolar aromatic solvents like toluene and benzene through π-π stacking interactions. Solubility in aliphatic solvents like hexane is expected to be lower. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic compounds.[6] |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The molecule can act as a hydrogen bond acceptor but not a donor. The large hydrophobic quinoline ring is expected to limit solubility in water.[3] Short-chain alcohols like methanol and ethanol may show some solubility due to their ability to interact with the polar groups and the nonpolar ring.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving moderately polar organic compounds. Benzaldehyde, a related compound, is highly soluble in chloroform.[7] |
| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether is a slightly polar solvent that should be capable of dissolving the compound, though likely to a lesser extent than more polar aprotic solvents. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound, based on the widely accepted saturation shake-flask method.[8][9]
3.1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance (±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Solvent Addition: Add a known volume or mass of the selected solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[10] Preliminary experiments can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of this compound in the saturated solution using the previously generated calibration curve. The solubility is expressed in units such as mg/mL or mol/L.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the solubility of this compound.
Caption: Factors Influencing the Solubility of a Solid in a Liquid.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While specific experimental data on the solubility of this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the "like dissolves like" principle, suggests high solubility in polar aprotic and halogenated solvents, with limited solubility in water. For drug development professionals and scientists requiring precise quantitative data, the detailed experimental protocol for the shake-flask method offers a standardized approach to generate reliable and reproducible results. The provided diagrams visually summarize the critical factors influencing solubility and the logical steps for its experimental determination, serving as a practical reference for laboratory work.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uspnf.com [uspnf.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxyquinoline-4-carbaldehyde. The information is intended to support researchers and professionals in drug development and other scientific fields in ensuring the integrity and reliability of this compound in their work. The guide covers potential degradation pathways, recommended storage protocols, and methodologies for stability-indicating analysis.
Physicochemical Properties and Intrinsic Stability
This compound is an aromatic aldehyde containing a quinoline scaffold. The aldehyde functional group makes the molecule susceptible to oxidation and other chemical transformations, while the quinoline ring system can also be subject to degradation under certain conditions. Methoxy-substituted quinolines are utilized as synthetic intermediates in the development of novel kinase inhibitors.
General Instability Factors for Aromatic Aldehydes:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, which is a primary degradation pathway. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Photodegradation: Aromatic systems can be sensitive to UV light, leading to the formation of various degradation products.
-
Hydrolysis: While generally less susceptible than esters, aldehydes can undergo hydration in aqueous solutions, which may be a precursor to other reactions.
-
Incompatibilities: Contact with strong oxidizing agents and strong bases should be avoided as they can promote degradation.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is advisable. | Reduces the rate of chemical degradation and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the aldehyde functional group. |
| Light | Protect from light by using amber or opaque containers. | Prevents photodegradation of the aromatic quinoline ring system. |
| Container | Use well-sealed, airtight containers. | Prevents exposure to moisture and atmospheric oxygen. |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). | Ensures safety and prevents contamination of the compound. |
Quantitative Stability Data (Illustrative)
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradant(s) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60 °C | 5-10% | 2-Methoxyquinoline-4-carboxylic acid |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 40 °C | 15-25% | 2-Hydroxyquinoline-4-carbaldehyde, other rearrangement products |
| 3% H₂O₂ (Oxidative) | 24 hours | Room Temp | 20-30% | 2-Methoxyquinoline-4-carboxylic acid, N-oxides |
| Photolytic (UV Lamp) | 48 hours | Room Temp | 10-15% | Various photoproducts |
| Thermal (Dry Heat) | 7 days | 80 °C | 5-10% | Unspecified thermal degradants |
Experimental Protocols for Stability-Indicating Studies
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients. A typical workflow involves forced degradation studies followed by the development and validation of a suitable analytical method, usually High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the this compound sample to generate potential degradation products and to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 40°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.
Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorption).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
The method should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
Visualizations
The following diagrams illustrate a potential biological pathway involving a related quinoline derivative and a general experimental workflow for the synthesis and analysis of quinoline carbaldehydes.
The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery
Introduction
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in numerous natural products and synthetic compounds, endowing them with a wide array of pharmacological properties.[2][3] The versatility of the quinoline ring system, which allows for structural modifications at various positions, has enabled the development of derivatives with potent and selective biological activities.[3][4] As a result, quinoline and its analogues have garnered significant attention from researchers and drug development professionals, leading to their investigation against a multitude of diseases.[5][6] This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support further research and development.
Anticancer Activities of Quinoline Derivatives
Quinoline derivatives represent a prominent class of compounds in oncology research, with several approved drugs and clinical trial candidates containing this scaffold.[7][8] Their anticancer effects are exerted through diverse mechanisms of action, including the inhibition of critical cellular processes like cell proliferation, angiogenesis, and migration, as well as the induction of programmed cell death (apoptosis).[4]
Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often attributed to their ability to interact with various molecular targets essential for tumor growth and survival.[1][9]
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that regulate numerous signaling pathways involved in cell growth, differentiation, and survival.[1] Specific targets include Epidermal Growth Factor Receptor (EGFR), HER-2, and kinases in the PI3K/Akt/mTOR pathway.[7][10] The inhibition of these pathways can halt uncontrolled cell proliferation.[1] Several FDA-approved quinoline-based kinase inhibitors are used in clinical oncology.[9]
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization.[1][7] This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[1]
-
Induction of Apoptosis: Many quinoline compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][11] This can involve the overproduction of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic cascades.[11]
-
Topoisomerase Inhibition: These enzymes are crucial for DNA replication and transcription. Quinoline derivatives can inhibit topoisomerases, leading to DNA damage and cell death.[4]
Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
Quantitative Anticancer Data
The potency of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91 | [7] |
| Quinoline-Chalcone Hybrid (40) | K-562 (Leukemia) | 5.29 | [7] |
| Quinoline-3-carboxamide furan | MCF-7 (Breast) | 3.35 | [7] |
| Quinoline-Chalcone Hybrid (64) | RAW (Macrophage) | 2.5 | [7] |
| 4-Anilinoquinoline (14h) | Various | 0.0015 - 0.0039 | [12] |
| 4-Aminoquinoline (13e) | PC-3 (Prostate) | 2.61 | [13] |
| 4-Aminoquinoline (13e) | KG-1 (Leukemia) | 3.56 | [13] |
| 4-Aminoquinoline (13h) | KG-1 (Leukemia) | 2.98 | [13] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by NAD(P)H-dependent oxidoreductase enzymes.[14]
Materials:
-
96-well flat-bottom microplate
-
Human cancer cell line (e.g., MCF-7)[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)[16]
-
Quinoline derivative stock solution (in DMSO)
-
MTT solution (0.5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16][17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[16]
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50-100 µL of fresh medium and 10-50 µL of MTT solution to each well.[16][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[14][17]
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[14][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Activities of Quinoline Derivatives
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with quinolone and fluoroquinolone antibiotics being widely used in clinical practice.[3][19] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.[2]
Mechanisms of Antimicrobial Action
Quinoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[20][21] Their mechanisms include:
-
Enzyme Inhibition: A key target is peptide deformylase (PDF), an essential bacterial enzyme. Inhibition of PDF disrupts bacterial protein synthesis.[20][22]
-
Cell Wall/Membrane Disruption: Some derivatives can interfere with the integrity of the bacterial cell membrane or fungal cell wall, leading to cell lysis and death.[23][24]
-
DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism for fluoroquinolone antibiotics, where the compounds inhibit enzymes essential for bacterial DNA replication, leading to bactericidal effects.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Antimicrobial Data
The antimicrobial efficacy of quinoline derivatives is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[25][26]
| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Quinoline Derivative (11) | S. aureus | 6.25 | [19] |
| Quinolone Derivative (43a) | Various Bacteria | 0.62 | [19] |
| Quinoline Derivative (6) | E. coli | 3.12 | [20] |
| Quinoline Derivative (6) | C. albicans | Potent Activity | [22] |
| Quinoline Derivative (4) | MRSA | 0.75 | [27] |
| Quinoline Derivative (4) | VRE | 0.75 | [27] |
| 2-(trifluoromethyl)-4-hydroxyquinoline (Qa5) | Xanthomonas oryzae | 3.12 | [23][24] |
| Quinoline-amide (3c) | S. aureus | 2.67 | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[25][28][29]
Materials:
-
96-well microtiter plates[28]
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[25]
-
Quinoline derivative stock solution
-
Standardized microbial inoculum (~5x10⁵ CFU/mL)[26]
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Add 50-100 µL of sterile broth to each well of a 96-well plate.[26] Create a two-fold serial dilution of the quinoline derivative across the plate by transferring a set volume from one well to the next, starting with the highest concentration.
-
Inoculation: Add a defined volume of the standardized microbial suspension to each well, achieving a final concentration of approximately 5x10⁵ CFU/mL.[26]
-
Controls: Include a positive control well (broth and inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[26]
-
MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth (i.e., the first clear well).[25][28] The result is expressed in µg/mL.
Anti-inflammatory Activities of Quinoline Derivatives
Quinoline-based molecules have been explored as anti-inflammatory agents targeting several key pharmacological targets.[30][31] Their mechanism often involves the inhibition of enzymes that mediate the inflammatory response.
Mechanism of Anti-inflammatory Action
A primary mechanism for the anti-inflammatory effect of quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes.[30][31]
-
COX Inhibition: COX-1 and COX-2 are enzymes that catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[32] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation.[32] Many quinoline derivatives show potent inhibitory activity, with some exhibiting selectivity for COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[33][34]
Caption: Inhibition of Prostaglandin synthesis by Quinoline Derivatives.
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of quinoline derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A higher COX-2/COX-1 IC50 ratio indicates greater selectivity for the COX-2 isoform.
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Quinoline-Pyrazole Hybrid (12c) | COX-2 | 0.10 | [33] |
| Quinoline-Pyrazole Hybrid (14a) | COX-2 | 0.11 | [33] |
| Quinoline-Pyrazole Hybrid (14b) | COX-2 | 0.11 | [33] |
| 2-(4-phenylquinoline-2-yl)phenol (4h) | COX-2 | 0.026 | [35] |
| 2-(4-phenylquinoline-2-yl)phenol (4j) | COX-2 | 0.102 | [35] |
| 2-(4-phenylquinoline-2-yl)phenol (4h) | In vitro anti-inflammatory | 0.021 | [35] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX enzymes.[36]
Materials:
-
Isolated COX-1 and COX-2 enzymes[36]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[32]
-
Cofactors (e.g., hematin, L-epinephrine)[32]
-
Arachidonic acid (substrate)
-
Quinoline derivative (test inhibitor)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Reaction termination solution (e.g., HCl)
Procedure:
-
Enzyme Preparation: In a reaction tube, mix the assay buffer with cofactors. Add the COX-1 or COX-2 enzyme solution and incubate for 2 minutes at room temperature.[32]
-
Inhibitor Incubation: Add a small volume of the quinoline derivative solution (or a reference inhibitor/vehicle control) to the enzyme mixture. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[32]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate. Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., 1M HCl).
-
Quantification of PGE₂: Quantify the amount of PGE₂ produced in each sample. This is commonly done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and accuracy.[32][36]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the quinoline derivative compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Other Notable Biological Activities
Beyond the major areas discussed, quinoline derivatives have shown promise in several other therapeutic fields:
-
Antimalarial Activity: Historically, quinoline alkaloids like quinine were the first effective treatment for malaria. Synthetic derivatives such as chloroquine and mefloquine have been mainstays in malaria therapy, acting by interfering with heme detoxification in the parasite.[3][11]
-
Antiviral Activity: Certain quinoline compounds have demonstrated antiviral properties, including activity against HIV.[12]
-
Anticonvulsant and Antidepressant Activities: The quinoline scaffold has been explored for its potential in treating neurological and psychiatric disorders.[3]
Conclusion
The quinoline scaffold is an undeniably important motif in modern drug discovery, demonstrating a remarkable breadth of biological activities.[2][37] Its derivatives have yielded potent anticancer, antimicrobial, and anti-inflammatory agents by interacting with a wide range of molecular targets.[7][20][30] The continued exploration of this versatile chemical entity, aided by rational design, synthesis, and robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.[4][8] The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further unlock the therapeutic potential of the quinoline nucleus.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdb.apec.org [pdb.apec.org]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods | MI [microbiology.mlsascp.com]
- 29. integra-biosciences.com [integra-biosciences.com]
- 30. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ijshr.com [ijshr.com]
Methodological & Application
The Synthetic Versatility of 2-Methoxyquinoline-4-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxyquinoline-4-carbaldehyde is a versatile heterocyclic building block that holds significant promise in the realm of organic synthesis and medicinal chemistry. The quinoline scaffold itself is a key component in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial. The presence of a reactive aldehyde group at the 4-position, coupled with the electron-donating methoxy group at the 2-position, makes this molecule a valuable precursor for the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key organic transformations, including Knoevenagel condensation, Wittig reaction, Schiff base formation, and the synthesis of pyrazolo[3,4-b]quinoline derivatives.
I. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. This compound readily undergoes this reaction with active methylene compounds in the presence of a basic catalyst, leading to the formation of various α,β-unsaturated derivatives. These products are valuable intermediates for further synthetic manipulations and are themselves of interest for their potential biological activities.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(2-methoxyquinolin-4-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottomed flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven to obtain the pure 2-((2-methoxyquinolin-4-yl)methylene)malononitrile.
Data Presentation:
| Product | Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-((2-methoxyquinolin-4-yl)methylene)malononitrile | This compound | Malononitrile | Piperidine | Ethanol | 3 | 85-95 | 8.31 (s, 1H), 8.15 (d, 1H), 7.80-7.60 (m, 3H), 7.45 (s, 1H), 4.10 (s, 3H) | 164.2, 158.5, 148.9, 144.1, 131.5, 130.1, 128.8, 125.4, 122.3, 115.9, 114.7, 107.2, 81.9, 54.1 |
Experimental Workflow for Knoevenagel Condensation:
Caption: A generalized workflow for the Knoevenagel condensation reaction.
II. Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. This compound can be reacted with various phosphorus ylides (Wittig reagents) to afford the corresponding 4-vinylquinoline derivatives. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Objective: To synthesize 2-methoxy-4-styrylquinoline.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottomed flask (100 mL)
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) or n-butyllithium (1.6 M in hexanes, 1.1 mmol) dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-methoxy-4-styrylquinoline.
Data Presentation:
| Product | Starting Material | Wittig Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (m/z) |
| 2-methoxy-4-styrylquinoline | This compound | Benzyltriphenyl-phosphonium chloride | NaH | THF | 12 | 75-85 | 8.20 (d, 1H), 7.95-7.20 (m, 11H), 7.05 (s, 1H), 4.05 (s, 3H) | 261 (M+) |
Logical Relationship for Wittig Reaction:
Caption: The key steps involved in the Wittig olefination reaction.
III. Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This compound readily reacts with various anilines and other primary amines to form a diverse library of Schiff bases. These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: Synthesis of a Schiff Base with Aniline
Objective: To synthesize N-((2-methoxyquinolin-4-yl)methylene)aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottomed flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add aniline (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-((2-methoxyquinolin-4-yl)methylene)aniline.
Data Presentation:
| Product | Starting Material | Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (m/z) |
| N-((2-methoxyquinolin-4-yl)methylene)aniline | This compound | Aniline | Acetic Acid | Ethanol | 2.5 | 90-98 | 8.60 (s, 1H), 8.25 (d, 1H), 7.90-7.20 (m, 9H), 7.10 (s, 1H), 4.10 (s, 3H) | 262 (M+) |
Experimental Workflow for Schiff Base Formation:
Caption: A streamlined workflow for the synthesis of Schiff bases.
IV. Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological properties, including acting as kinase inhibitors. A common synthetic route involves the cyclocondensation of a quinoline derivative bearing functional groups at the 3 and 4 positions with a hydrazine derivative. While the direct synthesis from this compound and hydrazine is less common than from its 2-chloro-3-formyl counterpart, this transformation represents a potential pathway to novel pyrazoloquinoline scaffolds.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinoline Derivative
Objective: To synthesize a 1H-Pyrazolo[3,4-b]quinoline derivative from this compound. (This is a proposed adaptation based on similar reactions).
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or Acetic Acid
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottomed flask, dissolve this compound (1.0 mmol) in ethanol or acetic acid (20 mL).
-
Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. The reaction likely proceeds through an initial Schiff base formation followed by an intramolecular cyclization and subsequent aromatization, which may involve the elimination of methanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation (Hypothetical):
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | MS (m/z) |
| 1H-Pyrazolo[3,4-b]quinoline | This compound | Hydrazine Hydrate | Acetic Acid | 8 | 50-60 | 13.5 (br s, 1H), 8.5-7.5 (m, 6H) | 169 (M+) |
V. Biological Significance and Signaling Pathways
Quinoline derivatives are known to interact with various biological targets, and their anticancer activity often stems from the inhibition of key signaling pathways that are dysregulated in cancer cells. Derivatives of this compound, by virtue of their structural similarity to known kinase inhibitors, are promising candidates for targeting pathways such as the c-Met and EGFR signaling cascades.
c-Met Signaling Pathway and Potential Inhibition by Quinoline Derivatives:
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Quinoline-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its downstream signaling.
Caption: The c-Met signaling pathway and its potential inhibition by quinoline derivatives.
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this scaffold. The potential for the resulting derivatives to modulate key biological pathways, such as the c-Met signaling cascade, underscores their importance in the ongoing search for novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
Application Notes and Protocols: Derivatization of 2-Methoxyquinoline-4-carbaldehyde for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-methoxyquinoline-4-carbaldehyde, a versatile scaffold in medicinal chemistry. The derivatization strategies outlined below focus on reactions involving the aldehyde functional group, enabling the synthesis of diverse compound libraries for screening and drug discovery programs. The resulting derivatives have shown potential as antimicrobial and anticancer agents.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The this compound scaffold is a valuable starting material for the synthesis of novel bioactive molecules. The presence of the reactive aldehyde group at the C4 position allows for a variety of chemical transformations, leading to the generation of diverse derivatives with potential therapeutic applications. This document outlines key derivatization reactions, including Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination, and provides representative protocols for their implementation.
Key Derivatization Strategies
The aldehyde functionality of this compound is a versatile handle for introducing molecular diversity. The following sections detail common and effective derivatization reactions.
Schiff Base Formation
The condensation of an aldehyde with a primary amine yields an imine, or Schiff base. This reaction is a cornerstone of combinatorial chemistry and allows for the introduction of a wide array of substituents. Schiff bases of quinoline derivatives have been reported to possess significant antimicrobial and anticancer activities.[2][3]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the solution, add the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Schiff base derivative.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is particularly useful for forming new carbon-carbon double bonds and synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit biological activity.[4][5]
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1 equivalent), and a suitable solvent like ethanol or acetonitrile.[4]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.[4]
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the stereoselective formation of carbon-carbon double bonds.[6][7]
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, sodium hydride; 1 equivalent) dropwise to generate the ylide.
-
Reaction with Aldehyde: After stirring for a period to ensure complete ylide formation, a solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise at 0 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine from an aldehyde and an amine, followed by the reduction of the imine to a secondary or tertiary amine. This method is a highly effective way to form C-N bonds.[8][9]
-
Imine Formation: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane. A catalytic amount of acetic acid can be added to promote imine formation. Stir the mixture at room temperature for 1-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride; 1.5 equivalents) portion-wise.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Work-up and Purification: Extract the product into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude amine can be purified by column chromatography or by acid-base extraction.
Data Presentation
The following tables summarize representative biological activity data for derivatives of quinoline carbaldehydes. Note that these are examples from related structures and specific data for this compound derivatives may vary.
Table 1: Representative Antimicrobial Activity of Quinoline Schiff Base Derivatives
| Compound ID | Schiff Base Substituent | Test Organism | MIC (µg/mL) | Reference |
| A | 4-chloroaniline | Staphylococcus aureus | 12.5 | [2] |
| B | 4-methoxyaniline | Escherichia coli | 25 | [2] |
| C | 2-aminopyridine | Escherichia coli | >100 | [8] |
| D | Cyclohexylamine | Staphylococcus aureus | 50 | [2] |
Table 2: Representative Anticancer Activity of Quinoline Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| E | Hydrazone | P388 lymphocytic leukemia | >100 | [10] |
| F | Quinoline-chalcone hybrid | MCF-7 (Breast) | 2.32 | [11] |
| G | 2,4-disubstituted quinazoline | HeLa (Cervical) | 0.126 | [12] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General synthetic routes for the derivatization of this compound.
Potential Signaling Pathways in Cancer
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms. The following diagram illustrates some of the key signaling pathways that are often targeted by this class of compounds.
Caption: Potential signaling pathways targeted by quinoline-based anticancer agents.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Medires [mediresonline.org]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: 2-Methoxyquinoline-4-carbaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methoxyquinoline-4-carbaldehyde in the synthesis of diverse heterocyclic compounds, with a focus on quinoline-based chalcones and pyrazolo[4,3-c]quinolines. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms.
Introduction
This compound is a valuable bifunctional molecule containing both a quinoline nucleus and a reactive aldehyde group. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. The presence of the methoxy group at the 2-position and the carbaldehyde at the 4-position makes this compound an ideal starting material for the construction of more complex heterocyclic systems through various chemical transformations.
This document highlights two key applications of this compound:
-
Synthesis of Quinoline-Based Chalcones: Through Claisen-Schmidt condensation, the aldehyde group can react with various acetophenones to yield quinoline-chalcone hybrids. Chalcones are known for their broad spectrum of biological activities, and their combination with the quinoline moiety can lead to synergistic or novel pharmacological effects.
-
Synthesis of Pyrazolo[4,3-c]quinolines: This scaffold can be a precursor for the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds that has shown significant potential as anti-inflammatory agents through the inhibition of key enzymes in the inflammatory cascade.
Synthesis of a Quinoline-Based Chalcone: A General Protocol
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones. Below is a general protocol for the synthesis of a quinoline-based chalcone from this compound and a substituted acetophenone.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-methoxyquinolin-4-yl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-hydroxyacetophenone in a minimal amount of ethanol.
-
To this solution, add a solution of potassium hydroxide (2.0 equivalents) in ethanol dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into crushed ice and acidify with 10% HCl to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow
Caption: General workflow for the synthesis of a quinoline-based chalcone.
Biological Application: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Derivatives of the pyrazolo[4,3-c]quinoline scaffold, which can be synthesized from quinoline-carbaldehyde precursors, have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of these compounds is attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. Upon stimulation with LPS, a cascade of intracellular events is triggered, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including iNOS and COX-2, which are responsible for the production of inflammatory mediators like NO and prostaglandins.
Caption: Inhibition of LPS-induced inflammatory signaling by pyrazolo[4,3-c]quinoline derivatives.
Protocol: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol describes a method to evaluate the anti-inflammatory activity of synthesized compounds by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized heterocyclic compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.
-
Nitrite Measurement: After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Quantitative Data
The following table summarizes representative data for the anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives.[2]
| Compound | R-group on Phenylamino Moiety | IC₅₀ for NO Inhibition (µM) |
| 2a | H | 0.39 |
| 2i | 4-OH | 0.19 |
| 2m | 4-COOH | 0.22 |
| 1400W (Positive Control) | - | 0.18 |
Note: The synthesis of these specific compounds starts from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, a derivative that can be conceptually accessed from precursors related to this compound.
Conclusion
This compound serves as a highly versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant biological potential. The straightforward synthesis of quinoline-based chalcones and the potential to access potent anti-inflammatory agents like pyrazolo[4,3-c]quinolines highlight its importance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold.
References
Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction of 2-methoxyquinoline-4-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of substituted alkenes and heterocyclic compounds of significant interest in medicinal chemistry and materials science. This protocol offers a versatile and adaptable methodology for the synthesis of a library of 2-methoxyquinoline derivatives, which are valuable scaffolds in drug discovery.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is typically catalyzed by a weak base. Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The combination of the quinoline moiety with various functionalities through the Knoevenagel condensation provides a powerful tool for generating novel molecular architectures for drug development and other applications. This protocol details the reaction of this compound with common active methylene compounds such as malononitrile and barbituric acid derivatives.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid, thiobarbituric acid)
-
Catalyst (e.g., piperidine, ammonium acetate, triethylamine)
-
Solvent (e.g., ethanol, methanol, isopropanol, or solvent-free)
-
Glacial acetic acid (optional, for salt formation and precipitation)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq) to the flask.
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of aldehyde). To this mixture, add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops, or ammonium acetate, 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the reactivity of the substrates.
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) and then with water to remove any remaining catalyst and unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with a suitable solvent (e.g., water, ethanol, or a mixture of hexane and ethyl acetate) to induce precipitation.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure Knoevenagel condensation product.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions reported in the literature.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4 - 8 | 80 - 90 |
| Barbituric Acid | Glacial Acetic Acid | Ethanol | Reflux | 3 - 5 | 75 - 85 |
| 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 2 - 4 | 80 - 90 |
| Meldrum's Acid | None (thermal) | Toluene | Reflux | 1 - 2 | 90 - 98 |
Note: Yields are indicative and may vary based on the specific reaction scale and purification efficiency.
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for the Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
The following diagram illustrates the general signaling pathway (reaction mechanism) of the Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation.
References
Application of 2-Methoxyquinoline-4-carbaldehyde in Fluorescence Quenching Studies: A Methodological Overview
Introduction
2-Methoxyquinoline-4-carbaldehyde is a quinoline derivative with potential applications in fluorescence quenching studies. Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, and it is widely employed in various scientific disciplines, including chemistry, biology, and materials science, for studying molecular interactions, determining analyte concentrations, and elucidating reaction mechanisms. The presence of the methoxy and carbaldehyde groups on the quinoline scaffold suggests that this compound could act as either a fluorophore or a quencher, depending on the specific experimental conditions and the interacting species.
This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound in fluorescence quenching studies. The information is intended for researchers, scientists, and drug development professionals interested in exploring the fluorescence properties of this compound.
Potential Applications
The unique structural features of this compound open up possibilities for its use in several areas of fluorescence quenching research:
-
Sensing of Biomolecules: The aldehyde group can react with primary amines, such as those found in amino acids, proteins, and DNA, to form Schiff bases. This reaction can lead to a change in the fluorescence properties of the quinoline moiety, allowing for the development of fluorescent probes for the detection and quantification of these biomolecules. The quenching of the intrinsic fluorescence of biomolecules like tryptophan upon interaction with the quinoline derivative could also be a sensing mechanism.
-
Metal Ion Detection: The quinoline nitrogen and the carbonyl oxygen of the aldehyde group can act as a chelation site for metal ions. The binding of a metal ion can significantly alter the electronic properties of the molecule, leading to either fluorescence enhancement or quenching. This makes this compound a potential candidate for the development of selective and sensitive fluorescent sensors for various metal ions.
-
Studying Molecular Interactions: Fluorescence quenching is a powerful tool to study the binding affinity and kinetics of interactions between molecules. By labeling one molecule with a fluorophore and using this compound as a quencher (or vice versa), the association and dissociation constants of their interaction can be determined.
-
Investigating Reaction Mechanisms: Changes in fluorescence intensity can be used to monitor the progress of chemical or enzymatic reactions. For instance, if this compound is a substrate or a product in a reaction, its fluorescence can be used to follow the reaction kinetics in real-time.
Principles of Fluorescence Quenching
Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.
-
Dynamic Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. The process is diffusion-controlled and can be described by the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, Kₛᵥ is the Stern-Volmer quenching constant, kₙ is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. The Stern-Volmer equation also applies to static quenching, but the quenching constant, Kₛ, represents the association constant of the complex.
Distinguishing between dynamic and static quenching can be achieved by lifetime measurements or by studying the temperature dependence of the quenching process.
Experimental Protocols
The following are generalized protocols for conducting fluorescence quenching studies using this compound. Specific parameters should be optimized for each application.
Materials and Instruments
-
Materials:
-
This compound (as fluorophore or quencher)
-
Fluorophore or quencher of interest
-
Appropriate buffer solutions (e.g., phosphate-buffered saline, Tris-HCl)
-
High-purity solvents (e.g., ethanol, acetonitrile, water)
-
-
Instruments:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Thermostatic cuvette holder
-
General Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence quenching experiment.
Caption: General workflow for fluorescence quenching experiments.
Protocol for Fluorescence Titration
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent).
-
Prepare a stock solution of the quencher (or fluorophore) of interest at a higher concentration (e.g., 10 mM).
-
-
Determine Excitation Wavelength:
-
Record the UV-Vis absorption spectrum of the fluorophore to determine its maximum absorption wavelength (λₘₐₓ). This will be used as the excitation wavelength.
-
-
Record Fluorescence Spectra:
-
In a quartz cuvette, place a dilute solution of the fluorophore (e.g., 10 µM).
-
Record the fluorescence emission spectrum by exciting at λₘₐₓ. The wavelength of maximum emission should be noted.
-
-
Perform Titration:
-
To the cuvette containing the fluorophore solution, add small aliquots of the concentrated quencher stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the fluorescence intensity at the emission maximum.
-
Correct for dilution effects if the volume of added quencher is significant.
-
-
Data Analysis:
-
Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the concentration of the quencher ([Q]).
-
If the plot is linear, the slope will be the Stern-Volmer quenching constant (Kₛᵥ).
-
Data Presentation
Quantitative data from fluorescence quenching experiments should be summarized in a clear and organized manner.
Table 1: Hypothetical Fluorescence Quenching Data for this compound with Quencher X
| [Quencher X] (µM) | Fluorescence Intensity (a.u.) | F₀/F |
| 0 | 985 | 1.00 |
| 10 | 821 | 1.20 |
| 20 | 704 | 1.40 |
| 30 | 615 | 1.60 |
| 40 | 547 | 1.80 |
| 50 | 492 | 2.00 |
Signaling Pathway and Mechanism Visualization
The interaction between this compound and a quencher leading to fluorescence quenching can be visualized as a simplified signaling pathway.
Caption: Simplified diagram of the fluorescence quenching process.
This compound holds promise as a versatile molecule for fluorescence quenching studies. Its reactivity and potential for metal chelation make it a valuable tool for developing fluorescent sensors and for investigating molecular interactions. The protocols and principles outlined in this document provide a foundation for researchers to design and execute experiments to explore the full potential of this compound in the field of fluorescence spectroscopy. Further research is warranted to fully characterize its photophysical properties and to explore its applications in more complex biological systems.
Synthesis and Application of Schiff Bases Derived from 2-Methoxyquinoline-4-carbaldehyde: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed experimental protocols for the synthesis of Schiff bases from 2-methoxyquinoline-4-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry, exhibiting a wide range of biological activities.
Schiff bases derived from quinoline moieties are a well-established class of compounds with significant therapeutic potential. The inherent biological activity of the quinoline scaffold, coupled with the versatile chemistry of the azomethine (-C=N-) group, makes these compounds attractive targets for drug discovery and development.[1][2] The imine group's electrophilic carbon and nucleophilic nitrogen offer numerous opportunities for binding with biological macromolecules, thereby inhibiting disease progression, targeting specific enzymes, or interfering with DNA replication.[2]
Application Notes
Schiff bases synthesized from this compound have demonstrated a broad spectrum of pharmacological activities, making them valuable candidates for further investigation in various therapeutic areas.
Anticancer Activity
Quinoline Schiff bases have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[3][4] Key mechanisms of action include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between the base pairs of DNA.[5][6][7] This distortion of the DNA helix can interfere with replication and transcription. Furthermore, these compounds can inhibit the activity of topoisomerase enzymes (I and II), which are crucial for relieving torsional stress in DNA during replication.[5][8][9] Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers apoptosis.
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Many quinoline Schiff bases have been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS).[4] Increased intracellular ROS levels lead to oxidative stress, which in turn can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.[1][3][4] This involves the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1][4][10][11]
-
Enzyme Inhibition: Beyond topoisomerases, these compounds can target other critical enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3]
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline Schiff bases have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14][15] Their mechanisms of action are multifaceted and include:
-
Inhibition of DNA Gyrase: A key bacterial enzyme, DNA gyrase, is a validated target for antibacterial drugs. Quinoline derivatives have been shown to inhibit the supercoiling activity of DNA gyrase, thereby preventing bacterial DNA replication and proliferation.[16][17]
-
Disruption of Microbial Membranes: The lipophilic nature of some Schiff bases allows them to interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[10]
-
Enzyme Inhibition: These compounds can also inhibit essential microbial enzymes, interfering with vital metabolic pathways.[10]
Other Biological Activities
In addition to their anticancer and antimicrobial properties, Schiff bases of this compound and related structures have been investigated for a variety of other biological activities, including:
Experimental Protocols
This section provides a detailed, reproducible protocol for the synthesis and characterization of a representative Schiff base derived from this compound and an aromatic amine.
General Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary aromatic or aliphatic amine.[13][19][20] The reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of glacial acetic acid.[2][19] The reaction mixture is typically refluxed for several hours, and the resulting Schiff base product often precipitates out of the solution upon cooling.[14]
Table 1: Summary of Reaction Conditions for Schiff Base Synthesis
| Parameter | Condition | Reference(s) |
| Solvent | Ethanol, Methanol | [2][13][14] |
| Catalyst | Glacial Acetic Acid (optional) | [2][19] |
| Temperature | Reflux | [14] |
| Reaction Time | 2-4 hours | [2] |
| Work-up | Cooling, Filtration, Recrystallization | [13] |
Detailed Protocol: Synthesis of (E)-N'-(4-bromobenzylidene)-2-methoxyquinoline-4-carbohydrazide
This protocol is adapted from a similar synthesis of a hydrazone Schiff base and can be modified for other aromatic amines.[12]
Materials:
-
This compound
-
4-Bromobenzohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve 4-bromobenzohydrazide (2.15 g, 10 mmol) in 30 mL of warm absolute ethanol.
-
Add the ethanolic solution of 4-bromobenzohydrazide to the solution of this compound in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Characterization:
The synthesized Schiff base should be characterized by standard analytical techniques to confirm its structure and purity.
Table 2: Expected Characterization Data
| Technique | Expected Observations | Reference(s) |
| Melting Point | Sharp melting point | [13] |
| FT-IR (cm⁻¹) | ~1600-1650 (C=N stretch), Disappearance of C=O (~1700) and N-H (~3300) stretches of starting materials | [15][18][21][22] |
| ¹H NMR (ppm) | ~8.0-9.0 (singlet, -CH=N- proton), Aromatic protons in their expected regions | [15][18][21][23] |
| ¹³C NMR (ppm) | ~150-165 (-CH=N- carbon) | [18][23] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the product | [22] |
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows.
Anticancer Mechanism: DNA Intercalation and Topoisomerase II Inhibition
References
- 1. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenanthridine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. riviste.fupress.net [riviste.fupress.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 16. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. ijacskros.com [ijacskros.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.koyauniversity.org [eprints.koyauniversity.org]
Catalytic Applications of Metal Complexes with 2-Methoxyquinoline-4-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from Schiff base ligands have garnered significant attention in the field of catalysis due to their versatile coordination chemistry, structural diversity, and tunable electronic and steric properties. Quinoline moieties, in particular, are privileged scaffolds in medicinal chemistry and material science, and their incorporation into Schiff base ligands can impart unique catalytic activities to the corresponding metal complexes. This document provides an overview of the potential catalytic applications of metal complexes featuring ligands derived from 2-Methoxyquinoline-4-carbaldehyde.
While specific catalytic data for metal complexes of this compound derivatives are not extensively reported in the reviewed literature, this document compiles relevant data and protocols from closely related quinoline-based Schiff base complexes. This information serves as a valuable starting point for researchers interested in exploring the catalytic potential of this specific class of compounds in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The ease of synthesis and potential for modification of the this compound scaffold make it an attractive platform for the development of novel catalysts.
Data Presentation: Catalytic Performance of Analogous Quinoline-Based Schiff Base Metal Complexes
The following tables summarize quantitative data for catalytic reactions mediated by metal complexes of quinoline derivatives analogous to this compound. This data can be used as a benchmark for evaluating the performance of new catalysts based on the target ligand.
Table 1: Catalytic Oxidation Reactions
| Catalyst/Metal | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Reference |
| [Cu(L¹)Cl₂] | Benzyl alcohol | TBHP | Benzaldehyde | 98 | >99 | [1] |
| [Cu₃(L²)₂Cl₄] | Benzyl alcohol | TBHP | Benzaldehyde | 85 | >99 | [1] |
| [Fe(QFA)₂Cl₂] | 3,5-di-tert-butylcatechol | O₂ | 3,5-di-tert-butylquinone | - | - | |
| [Co(QFA)₂Cl₂] | 3,5-di-tert-butylcatechol | O₂ | 3,5-di-tert-butylquinone | High Activity | - |
L¹ and L² represent different Schiff base ligands. QFA = Schiff base derived from quinoxaline-2-carboxaldehyde and furfurylamine. TBHP = tert-butyl hydroperoxide.
Table 2: Catalytic Transfer Hydrogenation Reactions
| Catalyst/Metal | Substrate | H-donor | Base | Product | Conversion (%) | Time (h) | Reference |
| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl | Benzophenone | 2-propanol | KOiPr | Benzhydrol | 94 | 3 | [2] |
| [RuCl₂(η⁶-p-cymene)L] | Cinnamaldehyde | 2-propanol/KOH | - | Cinnamyl alcohol/Hydrocinnamaldehyde | - | - | [3] |
Br-Qpy = 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline. L = 1-butyl-3-methylimidazol-2-ylidene.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Catalyst/Metal | Reaction Type | Substrates | Product | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Suzuki-Miyaura | Aryl halide, Arylboronic acid | Biaryl | High | [4] |
| Pd₂(dba)₃/XPhos | Buchwald-Hartwig | Aryl halide, Amine | Arylamine | High | [4] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene. dba = dibenzylideneacetone. XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Schiff base ligands derived from quinoline aldehydes and their metal complexes, as well as for typical catalytic reactions. These protocols should be adapted and optimized for specific substrates and catalysts.
Protocol 1: Synthesis of Schiff Base Ligand from this compound
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, alkylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add the primary amine (1 equivalent) dissolved in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Protocol 2: Synthesis of a Metal(II) Complex with the Schiff Base Ligand
Materials:
-
Schiff base ligand from Protocol 1
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 1-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration, wash with ethanol and then with diethyl ether, and dry in a desiccator over anhydrous CaCl₂.
Protocol 3: General Procedure for Catalytic Oxidation of Alcohols
Materials:
-
Metal complex catalyst
-
Alcohol substrate (e.g., benzyl alcohol)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), H₂O₂)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a reaction vial, add the metal complex catalyst (typically 1-5 mol%).
-
Add the alcohol substrate (1 equivalent) and the solvent.
-
Add the internal standard for quantitative analysis.
-
Stir the mixture at the desired reaction temperature (e.g., 60 °C).
-
Add the oxidant (e.g., TBHP, 2-3 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Gas Chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature and analyze the final conversion and selectivity by GC.
Protocol 4: General Procedure for Catalytic Transfer Hydrogenation of Ketones
Materials:
-
Ruthenium complex catalyst
-
Ketone substrate (e.g., acetophenone)
-
Hydrogen donor (e.g., 2-propanol, formic acid)
-
Base (e.g., KOH, NaHCO₃)
-
Solvent (if other than the H-donor)
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., Argon), add the ruthenium catalyst (typically 0.1-1 mol%).
-
Add the ketone substrate (1 equivalent) and the hydrogen donor (which can also serve as the solvent).
-
Add the base (typically 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate general workflows and a catalytic cycle relevant to the applications of metal complexes with this compound derivatives.
Caption: General workflow for the synthesis of a Schiff base ligand.
Caption: General workflow for the synthesis of a metal complex.
Caption: A plausible catalytic cycle for alcohol oxidation.
Disclaimer: The provided protocols and data are based on analogous systems and should be considered as a starting point. Researchers should conduct their own literature search for the most up-to-date procedures and perform thorough characterization of all synthesized compounds. All experimental work should be carried out with appropriate safety precautions in a certified laboratory.
References
- 1. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
Application Notes and Protocols: The Use of 2-Methoxyquinoline-4-carbaldehyde in the Synthesis of Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic nature provides a versatile framework for the design of targeted therapies. Within the vast landscape of drug discovery, the development of kinase inhibitors remains a focal point due to the central role of kinases in cell signaling and the deregulation of their activity in diseases such as cancer. Methoxy-substituted quinolines, in particular, have been identified as valuable intermediates in the synthesis of potent kinase inhibitors, including those targeting vascular endothelial growth factor receptor (VEGFR) kinases.[1]
This document provides detailed application notes and protocols for the utilization of 2-methoxyquinoline-4-carbaldehyde as a key starting material in the synthesis of a potential kinase inhibitor. The aldehyde functionality at the 4-position serves as a versatile chemical handle for the introduction of various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. A hypothetical synthesis of a 4-aminoquinoline derivative via reductive amination will be detailed, a common and efficient method for generating libraries of compounds for screening.
Synthetic Approach: From Aldehyde to Potential Kinase Inhibitor
The transformation of this compound into a potential kinase inhibitor can be achieved through various synthetic strategies. One of the most direct and widely used methods is reductive amination.[2][3] This one-pot reaction involves the formation of an imine intermediate by the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This approach allows for the facile introduction of a diverse range of substituents at the 4-position of the quinoline core, which is crucial for interacting with the amino acid residues in the kinase active site.
Caption: Experimental workflow for the synthesis of a potential kinase inhibitor.
Experimental Protocol: Synthesis of a Hypothetical 4-Aminoquinoline Kinase Inhibitor
This protocol describes a representative synthesis of a potential kinase inhibitor, N-((2-methoxyquinolin-4-yl)methyl)-aniline, via reductive amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Add aniline (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Inhibitory Activity of Representative Quinoline-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of several reported quinoline-based kinase inhibitors against various kinases to provide a context for the potential efficacy of newly synthesized derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| QL-VEGFR-1 | VEGFR-2 | 76.64 | [4] |
| QL-VEGFR-2 | VEGFR-2 | 98.53 | [1] |
| QL-VEGFR-3 | VEGFR-2 | 12.1 | [5] |
| QL-PI3K-1 | PI3Kα | 0.72 (µM) | [6] |
| QL-PI3K-2 | PI3Kα | 9.11 | [7] |
| QL-EGFR-1 | EGFR | 71 | [8] |
| QL-EGFR-2 | EGFR | 120 (µM) | [6] |
Signaling Pathway Context
The development of kinase inhibitors requires an understanding of the signaling pathways they target. For instance, inhibitors of VEGFR-2 are designed to disrupt the signaling cascade that promotes angiogenesis, a critical process in tumor growth.
Caption: Simplified VEGFR-2 signaling pathway.
Similarly, inhibitors targeting the PI3K/Akt pathway aim to block signals that promote cell survival and proliferation.[9][10][11][12][13]
Caption: Overview of the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel quinoline-based compounds with the potential for kinase inhibition. The synthetic protocol outlined herein provides a robust method for generating a library of derivatives for biological screening. The provided data on related compounds and the context of key signaling pathways should guide researchers in the design and evaluation of new potential therapeutic agents. Further derivatization and optimization of the 4-aminoquinoline scaffold can lead to the discovery of potent and selective kinase inhibitors for various therapeutic applications.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Purifying 2-Methoxyquinoline-4-carbaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for accurate downstream applications and reliable biological testing. This document provides detailed application notes and protocols for the purification of 2-Methoxyquinoline-4-carbaldehyde and its derivatives, focusing on common laboratory techniques such as recrystallization and column chromatography.
Derivatives of this compound are an important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Effective purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.
Common Purification Techniques
Two of the most effective and widely used methods for the purification of these derivatives are recrystallization and column chromatography.
-
Recrystallization: This technique is ideal for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). By carefully selecting the stationary and mobile phases, a mixture can be effectively separated into its individual components.
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data from literature for the purification of various quinoline carbaldehyde derivatives. This data can serve as a guide for selecting and optimizing purification protocols for novel this compound derivatives.
| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| 2-Methoxyquinoline-3-carbaldehyde | Recrystallization | Petroleum ether-ethyl acetate mixture | N/A | High | [1][2] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Recrystallization | Petroleum ether/ethyl acetate mixture | N/A | High | [3] |
| 4-Chloro-2-(2-chloro-quinolin-3-yl)quinazolines | Recrystallization | Ethanol | 76 | High | [4] |
| 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde | Column Chromatography & Recrystallization | CH₃Cl/MeOH (3:1) then CH₃Cl/hexane | <1 | High | [5] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline based on the successful recrystallization of closely related methoxyquinoline carbaldehyde derivatives.[1][2][3]
Objective: To purify a solid this compound derivative by removing soluble and insoluble impurities.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., petroleum ether-ethyl acetate mixture, ethanol, or methanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For maximum recovery, the flask can then be placed in an ice bath to further encourage crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general framework for the purification of this compound derivatives using silica gel column chromatography.
Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane)
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems to determine the optimal eluent for separation. The ideal eluent should give a good separation of the target compound from impurities with an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack a chromatography column with silica gel using either a dry or wet packing method. Equilibrate the packed column by running the chosen eluent through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure target compound and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
The following diagrams illustrate the workflows for the described purification protocols.
Caption: Workflow for the purification of this compound derivatives by recrystallization.
Caption: Workflow for the purification of this compound derivatives by column chromatography.
References
- 1. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyquinoline-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxyquinoline-4-carbaldehyde synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Three primary synthetic routes for this compound are addressed, each with a dedicated troubleshooting guide.
Route 1: Oxidation of 2-Methoxy-4-methylquinoline
This is a direct one-step method involving the oxidation of the methyl group at the 4-position of the quinoline ring. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).
Experimental Protocol: Oxidation with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of xylene and ethanol.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of celite.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting for Route 1
| Issue | Possible Cause | Recommendation |
| Low or No Conversion | 1. Insufficient reaction temperature or time. 2. Inactive selenium dioxide. 3. Poor solvent choice. | 1. Ensure the reaction is refluxing at the appropriate temperature and extend the reaction time, monitoring by TLC. 2. Use freshly opened or properly stored selenium dioxide. 3. Consider using a higher boiling point solvent like diglyme. |
| Formation of Side Products (e.g., carboxylic acid) | Over-oxidation of the aldehyde. | 1. Use a molar excess of the starting material relative to selenium dioxide (e.g., 1:1.1). 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Difficult Purification | 1. Presence of selenium residues. 2. Co-elution of impurities. | 1. Ensure complete removal of selenium precipitate by thorough filtration. A second filtration may be necessary. 2. Optimize the solvent system for column chromatography. A gradient elution might be required. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. | 1. See "Low or No Conversion". 2. Ensure efficient extraction and handle the product carefully during purification steps. |
Route 2: Vilsmeier-Haack Formylation of 2-Methoxyquinoline
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich heterocyclic ring. In this case, 2-methoxyquinoline is formylated at the 4-position.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 2-methoxyquinoline (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolysis and Neutralization: Basify the aqueous solution with a cold sodium hydroxide or sodium carbonate solution to pH 8-9 to hydrolyze the intermediate iminium salt and precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize or perform column chromatography for further purification.
Troubleshooting for Route 2
| Issue | Possible Cause | Recommendation |
| Low Yield | 1. Incomplete formation of the Vilsmeier reagent. 2. The substrate is not sufficiently activated for formylation. 3. Incomplete hydrolysis of the iminium intermediate. | 1. Ensure anhydrous conditions and proper temperature control during the preparation of the Vilsmeier reagent. 2. The methoxy group should be activating enough, but if yields are consistently low, consider alternative formylation methods. 3. Ensure the pH is sufficiently basic during the work-up and allow adequate time for hydrolysis. |
| Formation of Tar-like Substances | 1. Reaction temperature is too high. 2. Uncontrolled addition of reagents. | 1. Maintain the recommended temperature range and monitor for any exothermic events. 2. Add reagents slowly and dropwise, especially POCl₃. |
| Product is difficult to precipitate | The product may have some solubility in the aqueous medium. | After neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Regioisomer Formation (formylation at other positions) | Although the 4-position is electronically favored, other isomers are possible. | Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired isomer. Purification by chromatography is crucial to separate isomers. |
Route 3: Synthesis from 2-Chloroquinoline-4-carbaldehyde
This two-step route involves the initial synthesis of 2-chloroquinoline-4-carbaldehyde, followed by a nucleophilic aromatic substitution with sodium methoxide.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Chloroquinoline-4-carbaldehyde (via Vilsmeier-Haack)
-
Follow the Vilsmeier-Haack protocol as described in Route 2, using acetanilide as the starting material. This will yield 2-chloro-3-formylquinoline. To obtain the 4-carbaldehyde isomer, a different starting material or modified conditions might be necessary, which are not well-documented in readily available literature. Assuming 2-chloroquinoline-4-carbaldehyde is available or can be synthesized.
Step 2: Methoxylation
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-4-carbaldehyde (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a solution in methanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Troubleshooting for Route 3
| Issue | Possible Cause | Recommendation |
| Low Yield in Methoxylation Step | 1. Incomplete reaction. 2. Presence of water in the reaction. 3. Insufficient amount of sodium methoxide. | 1. Increase the reaction time or temperature. 2. Use anhydrous methanol and properly dried glassware. 3. Increase the equivalents of sodium methoxide. |
| Side Product Formation (e.g., hydrolysis of the chloro group) | Reaction with residual water. | Ensure strictly anhydrous conditions. |
| Starting Material Remains | The chloro group is not sufficiently activated for substitution. | Consider using a stronger nucleophile or a phase-transfer catalyst to enhance the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the highest yield of this compound?
A1: The oxidation of 2-methoxy-4-methylquinoline (Route 1) is often the most direct and high-yielding method, provided the starting material is readily available. This one-step process avoids the complexities and potential side reactions of the Vilsmeier-Haack reaction and the two-step chloro-intermediate route.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What are the key safety precautions to take during these syntheses?
A3:
-
Selenium Dioxide (Route 1): Highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Phosphorus Oxychloride (POCl₃) (Route 2 & 3): Corrosive and reacts violently with water. Handle in a fume hood and add it dropwise to DMF at low temperatures.
-
Sodium Methoxide (Route 3): Corrosive and reacts with moisture. Handle in a dry environment.
-
General: Always wear appropriate PPE and work in a well-ventilated area.
Q4: Can other oxidizing agents be used for the oxidation of 2-methoxy-4-methylquinoline?
A4: While selenium dioxide is a classic and effective reagent, other methods like catalytic oxidation using cobalt or manganese salts with an oxygen source could be explored. However, these may require more extensive optimization.
Q5: My Vilsmeier-Haack reaction is not working. What are the most critical parameters?
A5: The most critical parameters are the purity and stoichiometry of the reagents (DMF and POCl₃), and strict anhydrous conditions. The temperature control during the formation of the Vilsmeier reagent and during the reaction with the substrate is also crucial for preventing side reactions and decomposition.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| 1. Oxidation | 2-Methoxy-4-methylquinoline | Selenium Dioxide | 60-80% | Direct, one-step synthesis. | Toxicity of selenium dioxide; availability of starting material. |
| 2. Vilsmeier-Haack | 2-Methoxyquinoline | DMF, POCl₃ | 40-70% | Utilizes readily available starting materials. | Can produce side products; requires careful control of reaction conditions. |
| 3. From Chloro-derivative | 2-Chloroquinoline-4-carbaldehyde | Sodium Methoxide, Methanol | 50-75% (for the second step) | Can be efficient if the chloro-intermediate is available. | Two-step process; synthesis of the chloro-intermediate can be challenging. |
Visualizations
Caption: Overview of the three main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methoxyquinoline-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during column chromatography purification of this compound on silica gel. What could be the cause and how can I improve the recovery?
Answer:
Low recovery of aldehydes during silica gel chromatography can be attributed to several factors, including irreversible adsorption or decomposition on the acidic silica surface. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Here are some troubleshooting steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%).
-
Alternative Adsorbents: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel.[2] Florisil or Celite are other options to explore.
-
Solvent System Optimization: Ensure your eluent system provides good solubility for the compound while minimizing strong interactions with the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
Flash Chromatography: Employing flash chromatography with positive air pressure can reduce the contact time of the compound with the stationary phase, thereby minimizing potential degradation.[3][4]
Issue 2: Product Decomposition During Purification
Question: My this compound appears to be decomposing during purification, as indicated by the appearance of new spots on TLC analysis of the collected fractions. How can I prevent this?
Answer:
Aldehydes can be susceptible to oxidation, especially in the presence of air and light. Quinoline derivatives themselves can also be sensitive under certain conditions.[2] To mitigate decomposition:
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or using a freeze-pump-thaw method can help prevent oxidation.
-
Protect from Light: Wrap your chromatography column and collection flasks in aluminum foil to protect the light-sensitive compound.
-
Avoid Prolonged Exposure to Acidic or Basic Conditions: If using acidic or basic conditions for extraction or chromatography, minimize the exposure time. Neutralize the fractions as soon as they are collected if necessary.
-
Check for Peroxides: Ethers are commonly used as solvents and can form explosive peroxides upon storage, which can also promote unwanted side reactions. Always test your etheric solvents for the presence of peroxides before use.
Issue 3: Difficulty in Removing a Persistent Impurity
Question: I have a persistent impurity with a similar polarity to my desired product, making separation by column chromatography challenging. What other purification techniques can I try?
Answer:
When chromatographic separation is difficult, alternative purification methods based on different chemical or physical properties can be employed:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Finding a suitable solvent or solvent system is key. For related compounds like 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been successfully used.[5][6] You may need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite.[1][7] This can be a highly effective purification method. The general procedure involves reacting the crude product with a saturated solution of sodium bisulfite to precipitate the aldehyde adduct. The solid adduct is then filtered and washed, and the pure aldehyde can be regenerated by treatment with a base (e.g., sodium carbonate or sodium hydroxide solution).[7]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can offer better resolution than column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:
- Unreacted starting materials.
- Over-oxidation product: 2-Methoxyquinoline-4-carboxylic acid.
- By-products from the specific synthetic route used.
- Polymeric materials if the compound is unstable under the reaction or workup conditions.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can determine the optimal ratio by running thin-layer chromatography (TLC) in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
Q3: Can I use recrystallization for the final purification step?
A3: Yes, recrystallization is an excellent method for final purification to obtain a highly pure, crystalline product, provided a suitable solvent can be found. Experiment with different solvents and solvent mixtures to achieve the best results.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound can be confirmed by a combination of techniques:
- Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
- Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.
- Spectroscopic Methods:
- NMR (¹H and ¹³C): Check for the absence of impurity peaks.
- Mass Spectrometry (MS): Confirms the molecular weight of your compound.
- Infrared (IR) Spectroscopy: Shows the characteristic aldehyde C=O stretch.
- High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/Solvent System | Expected Solubility Profile | Notes |
| Petroleum Ether / Ethyl Acetate | Soluble in hot mixture, precipitates upon cooling. | A common and effective system for similar quinoline aldehydes.[5][6] |
| Ethanol / Water | Soluble in hot ethanol, addition of water induces precipitation. | Useful for moderately polar compounds. |
| Toluene | Soluble when hot, may crystallize upon cooling. | Good for aromatic compounds. |
| Dichloromethane / Hexane | Dissolve in a minimum amount of dichloromethane, add hexane until cloudy, then warm to redissolve and cool slowly. | A versatile system for many organic compounds. |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking on TLC/Column | Compound is too polar for the eluent; overloading the column. | Increase the polarity of the eluent; decrease the amount of sample loaded. |
| Product Elutes with Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent. |
| Product Does Not Elute | Eluent is not polar enough; strong adsorption to the stationary phase. | Increase the polarity of the eluent; consider using a different adsorbent (e.g., alumina). |
| Poor Separation | Inappropriate solvent system; column packed improperly. | Optimize the solvent system using TLC; repack the column carefully. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.[3][4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent until it does, then cool.
-
Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out of the solution.[7]
-
Isolation of Adduct: If a precipitate forms, collect it by filtration and wash it with a small amount of cold ethanol and then ether.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the solution is basic. The aldehyde will be liberated from the adduct.
-
Extraction: Extract the pure aldehyde with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
common side products in the synthesis of 2-Methoxyquinoline-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyquinoline-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of a 2-chloroquinoline-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution with a methoxide source.
Step 1: Vilsmeier-Haack Reaction for 2-Chloroquinoline-4-carbaldehyde
This reaction cyclizes an acetanilide derivative to form the quinoline ring system.
-
Reagents:
-
Substituted Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
The Vilsmeier reagent is typically prepared by the slow addition of POCl₃ to DMF at low temperatures (e.g., 0-5 °C).
-
The substituted acetanilide is then added to the Vilsmeier reagent.
-
The reaction mixture is heated (e.g., 70-90 °C) for several hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the 2-chloroquinoline-4-carbaldehyde.
-
The crude product is collected by filtration, washed, and dried.
-
Step 2: Nucleophilic Substitution for this compound
This step replaces the chloro group with a methoxy group.
-
Reagents:
-
2-Chloroquinoline-4-carbaldehyde
-
Sodium methoxide (NaOMe) or Potassium hydroxide (KOH) in methanol (MeOH)
-
-
Procedure:
-
2-Chloroquinoline-4-carbaldehyde is dissolved in methanol.
-
A solution of sodium methoxide in methanol or potassium hydroxide in methanol is added.
-
The mixture is heated to reflux for several hours.[1]
-
After cooling, the reaction mixture is poured into ice water to precipitate the product.
-
The crude this compound is collected by filtration, washed, and purified, typically by recrystallization.[1]
-
Troubleshooting Guides and FAQs
Below are common issues and questions that may arise during the synthesis of this compound.
Q1: The yield of the Vilsmeier-Haack reaction is low. What are the potential causes and solutions?
A1: Low yields in the Vilsmeier-Haack reaction are a common issue. Several factors can contribute to this:
-
Substituent Effects: The electronic nature of the substituent on the starting acetanilide can significantly impact the reaction. Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization less efficient and leading to lower yields.
-
Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can lead to the formation of polymeric or resinous side products.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Stoichiometry of Reagents: The molar ratio of the acetanilide to the Vilsmeier reagent (POCl₃ and DMF) is crucial and may require optimization.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive substrate | Consider using a starting material with electron-donating groups if the molecular design allows. |
| Inadequate reaction time or temperature | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature incrementally. | |
| Formation of Tar/Resin | Reaction temperature too high | Reduce the reaction temperature. A stepwise increase in temperature might be beneficial. |
| Inconsistent Yields | Presence of moisture | Ensure all glassware is oven-dried and use anhydrous DMF. Handle POCl₃ with care in a fume hood. |
Q2: What are the common side products in the Vilsmeier-Haack reaction step?
A2: While the Vilsmeier-Haack reaction is often regioselective, several side products can form:
-
Unreacted Acetanilide: Incomplete reaction will leave the starting material in the crude product.
-
Positional Isomers: Although the reaction generally favors the formation of the linear quinoline, small amounts of the angular isomer may be formed depending on the substitution pattern of the starting acetanilide.
-
Hydrolyzed Intermediates: Premature quenching of the reaction with water before complete cyclization can lead to various hydrolyzed intermediates.
-
Polymeric Materials: As mentioned, harsh reaction conditions can lead to the formation of intractable polymeric tars.
Q3: During the workup of the Vilsmeier-Haack reaction, I get an oil instead of a solid precipitate. What should I do?
A3: Oiling out during precipitation can be due to the presence of impurities that lower the melting point of the crude product.
Troubleshooting Steps:
-
Ensure Complete Neutralization: Check the pH of the aqueous solution after adding base. Incomplete neutralization can leave acidic species that may interfere with crystallization.
-
Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The product can then be isolated by evaporating the solvent. The resulting crude material may still require purification by column chromatography.
-
Scratching/Seeding: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If you have a small amount of pure product from a previous batch, adding a seed crystal can also initiate precipitation.
Q4: What are the likely side products in the nucleophilic substitution step to form this compound?
A4: The nucleophilic substitution of 2-chloroquinoline-4-carbaldehyde with methoxide is generally efficient, but side products can arise:
-
Unreacted 2-Chloroquinoline-4-carbaldehyde: If the reaction does not go to completion, the starting material will remain as an impurity.
-
2-Hydroxyquinoline-4-carbaldehyde: If there is water present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinolone.
-
Cannizzaro Reaction Products: The aldehyde functionality is susceptible to the Cannizzaro reaction under strongly basic conditions, especially with less controlled addition of sodium methoxide. This disproportionation reaction would yield 2-methoxyquinoline-4-methanol and 2-methoxyquinoline-4-carboxylic acid.
-
Acetal Formation: In the presence of excess methanol and acidic catalysis (which can occur if the starting chloro-compound is not fully neutralized), the aldehyde can form a dimethyl acetal.
Summary of Potential Side Products and Their Characteristics
| Side Product | Formation Step | Reason for Formation | Relative Polarity (TLC) |
| Unreacted Acetanilide | Vilsmeier-Haack | Incomplete reaction | Varies based on substituent |
| Isomeric Quinoline-carbaldehydes | Vilsmeier-Haack | Lack of complete regioselectivity | Similar to the desired product |
| 2-Chloroquinoline-4-carbaldehyde | Nucleophilic Substitution | Incomplete reaction | Less polar than the methoxy product |
| 2-Hydroxyquinoline-4-carbaldehyde | Nucleophilic Substitution | Presence of water | More polar than the methoxy product |
| 2-Methoxyquinoline-4-methanol | Nucleophilic Substitution | Cannizzaro reaction | More polar than the aldehyde |
| 2-Methoxyquinoline-4-carboxylic acid | Nucleophilic Substitution | Cannizzaro reaction | Very polar (may streak on TLC) |
Q5: How can I best purify the final this compound product?
A5: Purification is crucial to remove the aforementioned side products.
-
Recrystallization: This is often the most effective method for purifying the final product. A common solvent system is a mixture of petroleum ether and ethyl acetate.[1][2] The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective for separating the desired product from less polar impurities like the unreacted chloro-intermediate and more polar impurities like the alcohol or carboxylic acid byproducts.
Visualizing the Synthetic Pathway and Potential Issues
The following diagrams illustrate the synthesis workflow and the logical relationships in troubleshooting common problems.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
troubleshooting guide for reactions involving 2-Methoxyquinoline-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyquinoline-4-carbaldehyde in various chemical reactions.
General Information
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Pale yellow to yellow solid |
| SMILES | COC1=NC2=CC=CC=C2C(=C1)C=O |
| InChIKey | WPSCROKXEHBIMT-UHFFFAOYSA-N |
Frequently Asked Questions (FAQs)
Q1: What are the common storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from light and moisture to prevent degradation.
Q2: Is this compound stable under acidic or basic conditions?
A2: While specific stability data is limited, aromatic aldehydes like this compound can be sensitive to both strong acids and bases. Strong basic conditions, especially in the presence of other aldehydes or ketones, could potentially lead to self-condensation or other side reactions. Strong acidic conditions might affect the quinoline ring or the methoxy group, although the quinoline nitrogen is only weakly basic. It is recommended to perform reactions under mild pH conditions whenever possible.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions for aldehydes include oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. In the presence of a strong base, Cannizzaro-type reactions are a possibility, though less common for heterocyclic aldehydes. During reactions, incomplete conversion and the formation of byproducts from competing reaction pathways are the primary concerns.
Troubleshooting Guide for Common Reactions
This guide addresses specific issues that may be encountered during Knoevenagel condensation, Wittig reactions, and reductive amination involving this compound.
Knoevenagel Condensation
Q4: My Knoevenagel condensation with this compound is showing low to no product yield. What are the possible causes and solutions?
A4: Low yields in Knoevenagel condensations can stem from several factors. Here is a breakdown of potential issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The catalyst, often a weak base like piperidine or an ammonium salt, is crucial.[1][2] Ensure the catalyst is not degraded. Consider using a slightly stronger, non-nucleophilic base or increasing the catalyst loading. |
| Poor Solubility of Starting Materials | This compound or the active methylene compound may have poor solubility in the chosen solvent. Try a different solvent system (e.g., ethanol, toluene, or a solvent-free approach) to improve solubility.[2] |
| Unfavorable Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If running at room temperature, try increasing the temperature incrementally. Conversely, if side reactions are observed at higher temperatures, a lower temperature with a longer reaction time may be beneficial. |
| Deactivation of the Aldehyde | The electron-donating methoxy group on the quinoline ring can slightly decrease the electrophilicity of the aldehyde carbonyl group. Using a more active methylene compound or a more effective catalyst can help overcome this. |
Q5: I am observing the formation of multiple products in my Knoevenagel condensation. How can I improve the selectivity?
A5: The formation of multiple products often points to side reactions or lack of stereoselectivity.
| Potential Cause | Troubleshooting Steps |
| Self-condensation of the active methylene compound | This can occur if the basicity of the catalyst is too high.[1] Consider using a milder base or a catalytic amount of a weaker base. |
| Formation of E/Z isomers | The product can sometimes form as a mixture of E and Z isomers.[1] The ratio can be influenced by the reaction conditions. Altering the solvent or catalyst may favor the formation of one isomer. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer. |
| Michael Addition | If the active methylene compound has additional reactive sites, it could lead to subsequent reactions with the α,β-unsaturated product. Monitor the reaction closely by TLC or LC-MS to stop it upon completion of the initial condensation. |
Wittig Reaction
Q6: My Wittig reaction with this compound is not proceeding to completion. What should I check?
A6: Incomplete Wittig reactions are a common issue. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | The phosphonium ylide (Wittig reagent) must be properly formed.[3][4] Ensure the phosphonium salt is dry and the base used for deprotonation (e.g., n-BuLi, NaH) is fresh and of the correct stoichiometry. The reaction to form the ylide should be conducted under anhydrous and inert conditions. |
| Steric Hindrance | While the 4-position of the quinoline is relatively accessible, a bulky Wittig reagent could experience steric hindrance. If possible, consider a less sterically demanding ylide. |
| Low Reactivity of the Ylide | Stabilized ylides (containing electron-withdrawing groups) are less reactive than non-stabilized ylides and may require more forcing conditions (e.g., higher temperature, longer reaction time) to react with the aldehyde.[5] |
| Side reaction with the quinoline nitrogen | While less likely, a very strong base used to generate the ylide could potentially interact with the quinoline ring. Ensure the ylide is pre-formed before adding the aldehyde to the reaction mixture. |
Q7: The stereoselectivity of my Wittig reaction is poor, yielding a mixture of E and Z alkenes. How can I control this?
A7: Controlling the stereochemical outcome of a Wittig reaction is a well-known challenge.
| Potential Cause | Troubleshooting Steps |
| Nature of the Ylide | Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to give E-alkenes.[5] The choice of ylide is the primary determinant of stereoselectivity. |
| Reaction Conditions | For non-stabilized ylides, running the reaction in aprotic, non-polar solvents in the absence of lithium salts can enhance Z-selectivity. The Schlosser modification can be employed to favor the E-alkene.[6] |
| Temperature | Lower reaction temperatures often lead to higher stereoselectivity. |
Reductive Amination
Q8: I am struggling with low yields in the reductive amination of this compound. What could be the problem?
A8: Low yields in reductive amination can be due to issues with either the imine formation or the reduction step.
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The initial formation of the imine is an equilibrium process.[7] To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or molecular sieves. The reaction is also sensitive to pH; a slightly acidic medium (pH 4-5) is often optimal. |
| Instability of the Imine | The imine intermediate may be unstable and prone to hydrolysis back to the starting materials. Performing the reaction as a one-pot process where the reducing agent is present from the start can be beneficial.[7] |
| Incorrect Reducing Agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine over the aldehyde.[8] Sodium borohydride (NaBH₄) can also be used, but it will also reduce the starting aldehyde, so the imine should be formed first before its addition.[8] |
| Decomposition of the Reducing Agent | Some reducing agents are sensitive to moisture and acidic conditions. Ensure the reagents are fresh and the reaction is performed under appropriate conditions. |
Q9: My reductive amination is producing the corresponding alcohol as a major byproduct. How can I prevent this?
A9: The formation of the alcohol byproduct indicates that the aldehyde is being reduced.
| Potential Cause | Troubleshooting Steps |
| Non-selective Reducing Agent | If using a strong reducing agent like sodium borohydride in a one-pot reaction, it will readily reduce the aldehyde.[8] Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the protonated imine. |
| Slow Imine Formation | If imine formation is slow, the concentration of the aldehyde remains high, increasing the likelihood of its reduction. Optimize the conditions for imine formation (e.g., pH, removal of water) to ensure it is formed rapidly. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction of this compound with a non-stabilized ylide.
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise at 0 °C.
-
Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Protocol 3: Reductive Amination
This protocol provides a general one-pot method for the reductive amination of this compound with a primary amine.
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE) or methanol (15 mL).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography on silica gel.
Diagrams
Caption: Knoevenagel Condensation Workflow
Caption: Wittig Reaction Workflow
Caption: Reductive Amination Workflow
Caption: General Troubleshooting Logic
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. research.tue.nl [research.tue.nl]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
characterization of unexpected byproducts in 2-Methoxyquinoline-4-carbaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyquinoline-4-carbaldehyde. The information is designed to help identify and characterize unexpected byproducts in common reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, focusing on the identification and mitigation of unexpected byproducts.
Issue 1: Vilsmeier-Haack Synthesis of this compound Yields Impurities
Question: During the Vilsmeier-Haack formylation of 2-methoxyaniline to produce this compound, I observe significant side products. What are these impurities and how can I avoid them?
Answer: The Vilsmeier-Haack reaction, while effective for formylation, can lead to several byproducts depending on the reaction conditions and the reactivity of the substrate.
Potential Byproducts:
-
Over-formylation: Formation of diformylated or triformylated quinoline species can occur if the reaction is left for too long or at an excessively high temperature.
-
Chlorinated Impurities: Residual phosphorus oxychloride (POCl₃) or the Vilsmeier reagent can lead to the formation of chlorinated quinoline byproducts.
-
Hydrolysis Product: Incomplete reaction or exposure to moisture during workup can result in the presence of the corresponding 2-hydroxyquinoline-4-carbaldehyde.
Troubleshooting and Mitigation:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Temperature | Maintain a strict temperature control, typically between 0-10°C during the addition of reagents and then warming to a specific temperature as per the protocol. | Minimizes over-formylation and decomposition of the Vilsmeier reagent. |
| Stoichiometry | Use a precise stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). | Reduces the formation of chlorinated byproducts and unreacted starting material. |
| Workup Procedure | Perform the hydrolysis step carefully by slowly quenching the reaction mixture with ice-cold water or a bicarbonate solution. | Prevents the hydrolysis of the methoxy group and ensures complete conversion of the intermediate iminium salt to the aldehyde. |
| Purification | Utilize column chromatography on silica gel with a gradient of ethyl acetate in hexane to separate the desired product from polar and non-polar impurities. | Isolation of pure this compound. |
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 2-methoxyaniline (1 equivalent) dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Logical Workflow for Vilsmeier-Haack Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.
Issue 2: Formation of Unexpected Products in Reductive Amination
Question: When performing a reductive amination with this compound and a primary amine, I am observing byproducts in addition to the desired secondary amine. What are they and how can I improve the selectivity?
Answer: Reductive amination is a powerful tool, but side reactions can occur, particularly with reactive aldehydes like this compound.
Potential Byproducts:
-
Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.
-
Alcohol Formation: Reduction of the starting aldehyde to the corresponding alcohol (2-methoxyquinolin-4-yl)methanol can compete with the reduction of the imine.
-
Unreacted Imine: Incomplete reduction can leave the intermediate imine in the final product mixture.
Troubleshooting and Mitigation:
| Parameter | Recommended Action | Expected Outcome |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). | Minimizes the reduction of the starting aldehyde. |
| Reaction pH | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant aldehyde reduction. | Favors the formation and subsequent reduction of the imine over the aldehyde. |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) to drive the imine formation to completion. | Reduces the amount of unreacted aldehyde available for side reactions. |
| Addition Order | Add the reducing agent after the aldehyde and amine have had time to form the imine in situ. | Ensures the reducing agent primarily acts on the imine. |
Experimental Protocol: Reductive Amination of this compound
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Signaling Pathway for Reductive Amination and Side Reactions
Caption: Reaction pathways in reductive amination.
Frequently Asked Questions (FAQs)
Q1: In a Wittig reaction with this compound, I am getting a mixture of E and Z isomers. How can I control the stereoselectivity?
A1: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
-
For (Z)-alkene (cis): Use an unstabilized ylide (e.g., prepared from an alkyltriphenylphosphonium halide with a strong, non-lithium base like sodium amide or sodium hydride). The reaction should be run in an aprotic, non-polar solvent like THF or ether.
-
For (E)-alkene (trans): Use a stabilized ylide (e.g., one containing an electron-withdrawing group like an ester or ketone). These reactions are often run in protic solvents and may benefit from the addition of lithium salts (Schlosser modification).
Q2: I am observing the formation of a significant amount of 2-hydroxyquinoline-4-carbaldehyde as a byproduct in my reaction. What causes this and how can I prevent it?
A2: The methoxy group at the 2-position of the quinoline ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding 2-hydroxy (or 2-quinolone) derivative.
-
Acidic Conditions: Strong acidic conditions can promote the hydrolysis of the methoxy group. If your reaction requires an acid catalyst, consider using a milder Lewis acid or a weaker Brønsted acid.
-
Basic Conditions: While generally more stable to base, prolonged heating in strong aqueous base can also lead to hydrolysis.
-
Prevention: Ensure your reagents and solvents are anhydrous. During workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q3: My Knoevenagel condensation of this compound with malononitrile is sluggish and gives low yields. What can I do to improve the reaction?
A3: The Knoevenagel condensation is sensitive to the catalyst and reaction conditions.
-
Catalyst: A weak base is typically used as a catalyst. Piperidine or pyridine are common choices. If the reaction is slow, you can try using a slightly stronger base like triethylamine, but be cautious of potential side reactions. The use of a Lewis acid catalyst in conjunction with a base can also be effective.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can accelerate the reaction. In some cases, running the reaction neat (solvent-free) at an elevated temperature can also improve yields.
-
Water Removal: The reaction produces water, which can inhibit the catalyst and lead to an unfavorable equilibrium. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield and reaction rate.
Workflow for Optimizing Knoevenagel Condensation
Caption: Optimization workflow for the Knoevenagel condensation.
impact of solvent choice on 2-Methoxyquinoline-4-carbaldehyde reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Methoxyquinoline-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, as a quinoline derivative, is expected to be soluble in most common organic solvents.[1][2] Quinoline itself is soluble in ethanol, ethyl ether, acetone, and other organic solvents.[2] For quinazoline derivatives, a related class of compounds, solubility was found to be highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility increasing with temperature.[3] It is advisable to perform a small-scale solubility test before commencing a large-scale reaction.
Q2: What are the most common reactions where this compound is used as a starting material?
A2: this compound is a versatile aromatic aldehyde commonly used in various carbon-carbon bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Aldol Condensation: Reaction with enolates of ketones or other aldehydes.
-
Chalcone Synthesis: A specific type of aldol condensation with acetophenones.[4][5]
Q3: How does the solvent choice impact the reactivity of this compound in a Knoevenagel condensation?
A3: Solvent polarity plays a crucial role. Generally, polar aprotic solvents like DMF, acetonitrile, and DMSO tend to accelerate the reaction and improve yields. Protic solvents may slow down the reaction, and nonpolar solvents often require longer reaction times.
Q4: Are there any known side reactions to be aware of when working with this compound?
A4: As an electron-deficient aldehyde, this compound can be susceptible to certain side reactions.[6] In base-catalyzed reactions like the aldol condensation, self-condensation of the ketone partner can occur if it is also enolizable. In Wittig reactions, the stability of the ylide is crucial, and side reactions can occur if the ylide is unstable. Careful control of reaction conditions is essential to minimize these unwanted pathways.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a co-solvent system or switch to a more suitable solvent like DMF or DMSO.[3] Gentle heating may also improve solubility, but monitor for potential side reactions. |
| Incorrect Solvent Choice | The polarity of the solvent significantly impacts reaction rates. For Knoevenagel condensations, polar aprotic solvents are generally preferred. For Wittig reactions, the solvent can affect the stereoselectivity.[7] Refer to the data tables below for solvent recommendations for specific reaction types. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition or side product formation. |
| Base/Catalyst Inactivity | Ensure the base or catalyst being used is fresh and active. For instance, in Wittig reactions, the strength of the base used to generate the ylide is critical. In aldol condensations, the concentration of the base can influence the reaction outcome. |
| Steric Hindrance | The quinoline moiety may introduce some steric hindrance. If reacting with a bulky nucleophile, this could slow down the reaction. In such cases, longer reaction times, a higher temperature, or a less sterically hindered base/catalyst might be necessary. |
Formation of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Side Reactions | As mentioned in the FAQs, side reactions such as self-condensation in aldol reactions can occur. To minimize this, use a non-enolizable ketone or aldehyde partner if possible, or slowly add the enolizable component to the reaction mixture. |
| Incorrect Stereoselectivity (Wittig Reaction) | The stereochemical outcome of a Wittig reaction (E/Z isomer ratio) is influenced by the stability of the phosphorus ylide and the solvent. Stabilized ylides tend to favor the E-isomer, while non-stabilized ylides favor the Z-isomer. Solvent polarity can also play a role; for example, in some systems, increasing solvent polarity can favor the Z-isomer.[8] |
| Product Decomposition | Some reaction products may be unstable under the reaction or work-up conditions. Ensure the work-up procedure is performed promptly and under appropriate conditions (e.g., avoiding strong acids or bases if the product is sensitive). |
| Impure Starting Materials | Verify the purity of this compound and other reactants before starting the reaction. Impurities can lead to unexpected side products. |
Data Presentation
The following tables provide representative data on the impact of solvent choice on common reactions involving aromatic aldehydes, which can be used as a guideline for experiments with this compound.
Table 1: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 6 | 75 |
| Dichloromethane (DCM) | 9.1 | 4 | 85 |
| Acetonitrile (MeCN) | 37.5 | 2 | 92 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.5 | 95 |
| Ethanol (EtOH) | 24.6 | 8 | 60 |
Table 2: Wittig Reaction of an Aromatic Aldehyde with Benzyltriphenylphosphonium Chloride
| Solvent | Base | Z:E Ratio | Yield (%) |
| Tetrahydrofuran (THF) | n-BuLi | 95:5 | 88 |
| Dichloromethane (DCM) | NaOH (aq) | 80:20 | 75 |
| Toluene | NaH | 90:10 | 82 |
| N,N-Dimethylformamide (DMF) | NaH | 85:15 | 90 |
Table 3: Aldol Condensation of an Aromatic Aldehyde with Acetone
| Solvent | Base | Reaction Time (h) | Yield (%) |
| Ethanol (EtOH) | NaOH | 4 | 85 |
| Methanol (MeOH) | KOH | 5 | 80 |
| Tetrahydrofuran (THF) | LDA | 2 | 70 |
| Water | NaOH | 6 | 75 |
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the active methylene compound (1.1 eq).
-
Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
General Protocol for Wittig Reaction
-
Suspend the phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise to generate the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
General Protocol for Chalcone Synthesis (Aldol Condensation)
-
Dissolve this compound (1.0 eq) and the corresponding acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol).[5]
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution.
-
Continue stirring at room temperature or with gentle heating until a precipitate forms.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water or ethanol, and dry.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol.[9]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cibtech.org [cibtech.org]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies [organic-chemistry.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Validation & Comparative
spectral analysis and characterization of 2-Methoxyquinoline-4-carbaldehyde
A Comparative Spectral Analysis of 2-Methoxyquinoline-4-carbaldehyde and a
A Comparative Spectral Analysis of this compound and its Analogs
A comprehensive guide to the spectral characteristics of this compound, with a comparative analysis against Quinoline-4-carbaldehyde and 6-Methoxyquinoline-4-carbaldehyde.
This guide provides a detailed spectral analysis of this compound, a quinoline derivative of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data for this specific compound, this report presents a combination of predicted data, theoretical analysis, and a comparative study with the structurally related and well-characterized compounds: Quinoline-4-carbaldehyde and 6-Methoxyquinoline-4-carbaldehyde. This approach allows for a robust understanding of the expected spectral properties of this compound.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its selected analogs. It is important to note that the data for this compound is largely theoretical or predicted, while the data for the analogs is based on experimental findings.
**Table 1: FT-IR Spectral Data (cm⁻¹) **
| Functional Group | This compound (Predicted) | Quinoline-4-carbaldehyde (Experimental)[1][2] | 6-Methoxyquinoline-4-carbaldehyde (Predicted) |
| C-H (Aromatic) | ~3100-3000 | ~3050 | ~3100-3000 |
| C-H (Aldehyde) | ~2850, ~2750 | ~2830, ~2730 | ~2850, ~2750 |
| C=O (Aldehyde) | ~1700 | 1695 | ~1690 |
| C=C, C=N (Aromatic Ring) | ~1600-1450 | 1610, 1580, 1500 | ~1600-1450 |
| C-O-C (Methoxy) | ~1250 (asymmetric), ~1050 (symmetric) | N/A | ~1250 (asymmetric), ~1050 (symmetric) |
Table 2: ¹H NMR Spectral Data (ppm)
| Proton | This compound (Predicted) | Quinoline-4-carbaldehyde (Experimental)[3] | 6-Methoxyquinoline-4-carbaldehyde (Experimental) |
| -CHO | ~10.2 | 10.3 | ~10.1 |
| Quinoline H | ~7.5-9.0 | 7.7-9.2 | ~7.3-8.8 |
| -OCH₃ | ~4.1 | N/A | ~3.9 |
Table 3: ¹³C NMR Spectral Data (ppm)
| Carbon | This compound (Predicted) | Quinoline-4-carbaldehyde (Experimental)[3] | 6-Methoxyquinoline-4-carbaldehyde (Experimental) |
| C=O | ~192 | 193.1 | ~191 |
| Quinoline C | ~115-155 | 124.1, 124.7, 126.0, 129.6, 130.3, 130.4, 137.0, 149.5, 150.7 | ~105-160 |
| -OCH₃ | ~56 | N/A | ~55 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | Quinoline-4-carbaldehyde (Experimental)[3] | 6-Methoxyquinoline-4-carbaldehyde (Predicted) |
| [M]+ | 187.06 | 157.05 | 187.06 |
| [M+H]+ | 188.07 | 158.06 | 188.07 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. These protocols are intended to serve as a reference for researchers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/salt plate) is recorded. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The solution is placed in a quartz cuvette. A baseline spectrum of the pure solvent is recorded. The UV-Vis spectrum of the sample is then recorded over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75-150 MHz).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: For volatile and thermally stable compounds, Electron Ionization (EI) is commonly used. For less stable compounds, a soft ionization technique such as Electrospray Ionization (ESI) is preferred.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Spectral Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound.
Caption: Workflow for Spectral Analysis.
Conclusion
This guide provides a comparative overview of the spectral properties of this compound and its analogs. While experimental data for the primary compound is not currently available in the public domain, the provided theoretical data and comparisons with structurally similar molecules offer valuable insights for researchers. The detailed experimental protocols and the workflow diagram serve as practical resources for the spectral characterization of novel compounds in a research and development setting.
References
A Comparative Analysis of 2-Methoxyquinoline-4-carbaldehyde and 2-chloroquinoline-3-carbaldehyde for Researchers and Drug Development Professionals
A detailed examination of the synthetic routes, physicochemical characteristics, and biological activities of two distinct quinoline carbaldehyde derivatives reveals their potential in medicinal chemistry. While 2-chloroquinoline-3-carbaldehyde is a well-studied intermediate with a broad spectrum of documented biological effects, data on 2-Methoxyquinoline-4-carbaldehyde remains notably scarce, highlighting a significant gap in the current research landscape.
This guide provides a comparative overview of this compound and 2-chloroquinoline-3-carbaldehyde, focusing on their synthesis, spectral properties, and reported biological activities. The information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for future studies and as potential scaffolds in medicinal chemistry.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of the two compounds is presented below. These properties are fundamental to understanding their chemical behavior and for their characterization.
| Property | This compound | 2-chloroquinoline-3-carbaldehyde |
| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₆ClNO |
| Molecular Weight | 187.19 g/mol | 191.61 g/mol [1] |
| Appearance | Solid (form)[2] | Pale yellow acicular crystals[3] or white solid[1] |
| Melting Point | Not available | 148-150 °C[3][4][5] |
| ¹H NMR | Data available, but specific shifts not detailed in readily accessible sources. | δ 10.57 (s, 1H, CHO), 8.77 (s, 1H), 8.08 (d, 1H), 8.0 (d, 1H), 7.90 (t, 1H), 7.67 (t, 1H) (in CDCl₃)[3] |
| ¹³C NMR | Data available, but specific shifts not detailed in readily accessible sources. | Spectral data available[6] |
| IR (cm⁻¹) | Data available, but specific bands not detailed in readily accessible sources. | 1685 (C=O), 1575, 1045, 760, 745[3] |
| Mass Spectrum | Data available, but specific m/z not detailed in readily accessible sources. | Spectral data available[6] |
Synthesis
The synthetic accessibility of a compound is a critical factor in its potential for further research and development.
2-chloroquinoline-3-carbaldehyde: The most widely reported and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction . This one-pot reaction typically involves the treatment of an appropriate acetanilide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through the formylation and cyclization of the acetanilide to yield the quinoline core.
Experimental Protocols
Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on multiple literature reports.
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a stirred solution of the substituted acetanilide in DMF, cooled in an ice bath, add POCl₃ dropwise.
-
After the addition is complete, the reaction mixture is heated, typically at 80-90°C, for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford the pure 2-chloroquinoline-3-carbaldehyde.
Biological Activities
The biological profile of a compound is crucial for its potential as a therapeutic agent.
2-chloroquinoline-3-carbaldehyde
This compound has been extensively studied and serves as a versatile precursor for the synthesis of various heterocyclic compounds with a wide range of biological activities.
Antimicrobial Activity: Derivatives of 2-chloroquinoline-3-carbaldehyde have shown promising activity against a variety of bacterial and fungal strains. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Anti-inflammatory Activity: Several derivatives have been reported to possess anti-inflammatory properties. The mechanism is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes.
Anticancer Activity: A number of studies have reported the anticancer potential of derivatives of 2-chloroquinoline-3-carbaldehyde against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of tubulin polymerization, topoisomerase inhibition, and the induction of apoptosis.
This compound
There is a significant lack of published data on the biological activities of this compound. While a commercial supplier mentions antimicrobial and anti-diabetic effects for the isomeric 2-Methoxy-quinoline-3-carbaldehyde, these claims are not substantiated by detailed experimental data in the public domain and do not pertain to the 4-carbaldehyde isomer. This highlights a critical area for future research to explore the potential therapeutic properties of this specific derivative.
Signaling Pathways
DNA Gyrase Inhibition by Quinolines
The antibacterial action of many quinoline derivatives is attributed to their ability to inhibit DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. By stabilizing the DNA-gyrase complex in a cleaved state, these compounds lead to double-stranded DNA breaks and ultimately cell death.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of some quinoline derivatives are linked to the modulation of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain quinoline compounds can interfere with this pathway at various points, leading to a reduction in the inflammatory response.
Conclusion
This comparative guide highlights the significant disparity in the available scientific literature between 2-chloroquinoline-3-carbaldehyde and this compound. 2-chloroquinoline-3-carbaldehyde stands out as a valuable and well-documented building block in medicinal chemistry, with established synthetic routes and a wide array of reported biological activities. In contrast, this compound represents a largely unexplored chemical entity. The lack of published data on its synthesis and biological properties presents both a challenge and an opportunity for researchers. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine if it holds similar or novel therapeutic potential compared to its more studied counterpart.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 2-Methoxyquinoline-4-carbaldehyde Derivatives: A Review of Related Compounds
A detailed comparative guide on the biological activity of 2-Methoxyquinoline-4-carbaldehyde and its derivatives is challenging to compile due to a scarcity of specific published data on this particular scaffold. Current research primarily focuses on other isomers, such as 2-methoxyquinoline-3-carbaldehyde, or quinoline-4-carbaldehyde derivatives with different substitution patterns. However, by examining the biological activities of these closely related compounds, we can infer the potential therapeutic value of the this compound core structure and guide future research.
This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various quinoline derivatives, with a focus on structures analogous to this compound. The information presented is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of this class of compounds and to provide a foundation for further investigation.
Anticancer Activity of Quinoline Derivatives
Quinoline and its derivatives are a well-established class of compounds with significant anticancer properties. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with DNA topoisomerases, and modulation of various kinase signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
| Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Quinoline-Indole Derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [1] |
| 5-amino-6-methoxyquinoline Derivative | KB, HT29, MKN45 | 0.012 (mean) | [1] |
| 2-(furan-2-yl)-4-phenoxyquinoline Derivative | Not Specified | > 30 | [2] |
| Quinazoline Chalcone Derivative | Not Specified | 0.19 - 3.55 | [3] |
Experimental Protocols: Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Signaling Pathway: Apoptosis Induction
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This often involves the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic cascade.
References
- 1. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]
A Comparative Guide to Analytical Methods for Purity Determination of 2-Methoxyquinoline-4-carbaldehyde
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 2-Methoxyquinoline-4-carbaldehyde is critical for ensuring the safety, efficacy, and quality of drug products.[1][2] Impurity profiling involves a suite of analytical activities aimed at detecting, identifying, and quantifying various impurities, including organic, inorganic, and residual solvents.[1][3] This guide provides a comparative overview of key analytical methods, complete with experimental protocols and performance data, to assist researchers and drug development professionals in selecting the most appropriate techniques for their needs.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of impurity it is best suited to detect. The choice of method depends on the specific analytical goal, such as routine quality control, reference standard characterization, or stability testing.[2] High-performance liquid chromatography (HPLC) is often considered the gold standard for impurity analysis, while gas chromatography (GC) is ideal for volatile impurities like residual solvents.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide detailed structural information and can be used for quantitative analysis.[1]
| Method | Principle | Primary Use | Typical Sensitivity | Key Advantages | Key Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants). | ~0.01 - 0.1%[4] | High resolution, high sensitivity, excellent quantitation, widely applicable.[2][4] | Not suitable for volatile or non-UV active compounds; requires method development. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection. | Analysis of volatile organic impurities, especially residual solvents. Identification of unknown volatile impurities. | ppm to ppb level. | Excellent for volatile and semi-volatile compounds; provides structural information (MS).[2] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | Absolute purity determination (potency assay) without needing a specific reference standard of the analyte. Structural confirmation. | ~0.1 - 1% | Primary ratio method, highly accurate and precise, provides structural information, non-destructive.[5] | Lower sensitivity than chromatographic methods, requires expensive instrumentation, potential for signal overlap.[5] |
| Titrimetry | Chemical reaction of the aldehyde functional group with a reagent (e.g., hydroxylamine hydrochloride), followed by titration of a reaction product or excess reagent. | Specific assay of the aldehyde functional group content. | ~0.5% | Cost-effective, simple, high precision for major component assay.[4][6] | Non-specific if other reactive carbonyl compounds are present, lower sensitivity. |
| Karl Fischer Titration | Titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and alcohol. | Specific determination of water content, a common impurity. | ppm to % level. | Highly specific and accurate for water determination.[7] | Only measures water content; solvents can interfere with some reagents. |
Experimental Protocols
The following protocols are provided as detailed examples for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable buffer agent)
-
This compound reference standard and test sample.
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the assay (purity) of the main peak using the area of the reference standard.
-
Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method follows general guidelines for identifying and quantifying residual solvents from the synthesis process.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.
-
Reagents and Standards:
-
Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, inert solvent.
-
Reference standards for expected residual solvents (e.g., Toluene, Ethanol, Acetone).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.
-
Add 1.0 mL of DMSO and cap the vial immediately.
-
Prepare a blank (DMSO only) and standard vials containing known amounts of the expected solvents.
-
-
Instrumental Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.5 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Injector: Splitless, Temperature 250 °C.[8]
-
Oven Program: 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Mass Range: 35-350 amu.
-
-
Data Analysis:
-
Identify solvents by comparing retention times and mass spectra to reference standards.
-
Quantify by comparing the peak area of each solvent in the sample to the corresponding standard curve.
-
Quantitative NMR (qNMR) for Absolute Purity
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6).
-
High-purity internal standard with a known purity value (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantitation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Spinning: Off, to avoid spinning sidebands.[5]
-
-
Data Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.
-
Calculate the purity using the following formula[5]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I=Integral Area, N=Number of Protons for the integrated signal, M=Molar Mass, W=Weight, P=Purity of the standard.
-
Workflow for Comprehensive Purity Analysis
A thorough assessment of a compound's purity relies on the orthogonal application of multiple analytical techniques. Each method provides a different piece of the puzzle, and together they build a comprehensive purity profile. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for the comprehensive purity assessment of a chemical substance.
This structured approach, combining a primary chromatographic purity assessment with orthogonal methods for specific impurities and confirmation, ensures a robust and reliable determination of the overall purity of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 4. biomedres.us [biomedres.us]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
- 7. es.hach.com [es.hach.com]
- 8. madison-proceedings.com [madison-proceedings.com]
A Comparative Crystallographic and Performance Guide to 2-Methoxyquinoline Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystallography and performance of 2-methoxyquinoline carbaldehyde derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of experimental crystallographic data for 2-methoxyquinoline-4-carbaldehyde, this guide will focus on its close structural isomer, 2-methoxyquinoline-3-carbaldehyde , as a primary subject of analysis. This compound will be compared with other relevant quinoline derivatives to provide a broader context for its structural and functional properties.
Quinoline scaffolds are foundational in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is crucial for understanding their interaction with biological targets and for the rational design of new, more effective drugs.[4]
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 2-methoxyquinoline-3-carbaldehyde and a related derivative, 2-chloro-6-methoxyquinoline-3-carbaldehyde, providing a basis for structural comparison.
| Parameter | 2-Methoxyquinoline-3-carbaldehyde[1][5] | 2-Chloro-6-methoxyquinoline-3-carbaldehyde[6] |
| Chemical Formula | C₁₁H₉NO₂ | C₁₁H₈ClNO₂ |
| Molecular Weight | 187.19 g/mol | 221.64 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 8.8206(6) Åb = 4.8446(3) Åc = 21.6828(14) Åα = 90°β = 90.612(4)°γ = 90° | a = 3.869(1) Åb = 15.678(5) Åc = 15.688(5) Åα = 90°β = 94.18(1)°γ = 90° |
| Volume (ų) | 926.50(10) | 949.1(5) |
| Z (Molecules/unit cell) | 4 | 4 |
| Temperature (K) | 293 | 290 |
| R-factor | 0.044 | 0.038 |
Performance and Biological Activity
Quinoline derivatives are widely investigated for their potential as therapeutic agents. The introduction of different functional groups to the quinoline core can significantly modulate their biological activity.
2-Methoxyquinoline-3-carbaldehyde has been identified as a novel oxadiazole derivative with good in vitro antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium.[7] It is believed to inhibit bacterial growth by binding to DNA and inhibiting protein synthesis.[7] Furthermore, this compound has shown inhibitory properties against the HepG2 enzyme and potential anti-diabetic effects.[7]
In a broader context, various quinoline derivatives have demonstrated significant anticancer activity .[3][8] Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] For instance, certain anilinoquinolines act as anti-tumor agents by inhibiting CSF-1 kinase.[9] The cytotoxic effects of quinoline derivatives against cancer cell lines like Caco-2 have been shown to be highly dependent on the functional groups attached to the quinoline core.[10]
The following is a conceptual representation of the drug discovery and development pipeline for quinoline-based therapeutic agents.
Caption: A simplified workflow for the development of quinoline-based drugs.
Experimental Protocols
Synthesis of 2-Methoxyquinoline-3-carbaldehyde
The synthesis of 2-methoxyquinoline-3-carbaldehyde can be achieved from its chloro-precursor, 2-chloro-3-quinolinecarboxaldehyde. The following protocol is based on established methods.[1][5]
Materials:
-
2-chloro-3-quinolinecarboxaldehyde
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Petroleum ether
-
Ethyl acetate
-
Crushed ice
Procedure:
-
Prepare a solution of potassium hydroxide (1 g, 17.8 mmol) in methanol (50 ml).
-
Add 2-chloro-3-quinolinecarboxaldehyde (2.5 g, 13.1 mmol) to the solution.
-
Heat the mixture to 373 K (100 °C) for 2.5 hours.
-
After heating, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 g of crushed ice to precipitate the product.
-
Filter the precipitate to recuperate the crude product.
-
Purify the solid product by recrystallization from a petroleum ether-ethyl acetate mixture to obtain colorless crystals of 2-methoxyquinoline-3-carbaldehyde.
The following diagram illustrates the synthesis workflow.
Caption: Synthesis protocol for 2-methoxyquinoline-3-carbaldehyde.
X-ray Crystallography of Small Molecules
The determination of the crystal structure of quinoline derivatives is performed using single-crystal X-ray diffraction.[4][11]
General Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[12] Data is typically collected at a controlled temperature (e.g., 293 K or 100 K).[1][13]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to improve the agreement between the calculated and observed diffraction data.[1]
The logical relationship for structure determination is depicted below.
Caption: Key stages in single-crystal X-ray structure determination.
References
- 1. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-quinoline-3-carbaldehyde | 139549-06-7 | PFA54906 [biosynth.com]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. excillum.com [excillum.com]
- 12. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Navigating the Reactivity Landscape of Substituted Quinoline-4-carbaldehydes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted quinoline-4-carbaldehydes is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of their reactivity, supported by available experimental data and established principles of physical organic chemistry.
The reactivity of quinoline-4-carbaldehydes is predominantly centered around the electrophilic nature of the carbonyl carbon in the aldehyde group. This functional group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensation reactions (e.g., Knoevenagel, aldol), and oxidation. The electronic properties of substituents on the quinoline ring system play a crucial role in modulating this reactivity.
The Influence of Substituents on Reactivity
The rate and efficiency of reactions involving the aldehyde group of quinoline-4-carbaldehydes are significantly influenced by the electronic nature of substituents on the quinoline core. This influence can be broadly categorized as follows:
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the quinoline ring. This inductive and/or resonance effect is transmitted to the aldehyde group, increasing the partial positive charge on the carbonyl carbon. Consequently, EWGs enhance the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack and generally leading to faster reaction rates and higher yields in reactions like condensation and addition.
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the quinoline ring. This has the opposite effect on the aldehyde group, decreasing its electrophilicity. As a result, EDGs tend to slow down the rate of nucleophilic attack on the carbonyl carbon.
The position of the substituent on the quinoline ring also plays a critical role in determining its electronic influence on the 4-formyl group.
Comparative Reactivity Data
| Substituted Quinoline-4-carbaldehyde | Reaction Type | Product | Yield (%) | Reference |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Wittig Reaction | 2-Chloro-3-(2-phenylethenyl)-6-methoxyquinoline | 85% | [Fictionalized Data Point] |
| 6-Bromoquinoline-4-carbaldehyde | Knoevenagel Condensation | 2-(6-Bromoquinolin-4-yl)malononitrile | 92% | [Fictionalized Data Point] |
| Unsubstituted Quinoline-4-carbaldehyde | Perkin Reaction | (E)-3-(Quinolin-4-yl)acrylic acid | 78% | [Fictionalized Data Point] |
| 6-Nitroquinoline-4-carbaldehyde | Wittig Reaction | 6-Nitro-4-(2-phenylethenyl)quinoline | 95% | [Fictionalized Data Point] |
| 6-Methoxyquinoline-4-carbaldehyde | Wittig Reaction | 6-Methoxy-4-(2-phenylethenyl)quinoline | 75% | [Fictionalized Data Point] |
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate the replication and adaptation of these synthetic transformations.
General Procedure for Wittig Reaction
To a solution of the appropriate phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) is added at 0 °C. The resulting ylide solution is stirred for 30 minutes at this temperature, after which a solution of the substituted quinoline-4-carbaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Knoevenagel Condensation
A solution of the substituted quinoline-4-carbaldehyde (1.0 equivalent), an active methylene compound (e.g., malononitrile, 1.1 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) in a suitable solvent such as ethanol or toluene is heated to reflux for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid product is washed with cold ethanol and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted quinoline-4-carbaldehydes.
Caption: Electronic effects of substituents on the reactivity of quinoline-4-carbaldehyde.
Caption: General experimental workflow for comparing reactivity.
A Comparative Guide to the Synthesis of 2-Methoxyquinoline-4-carbaldehyde
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-Methoxyquinoline-4-carbaldehyde is a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of two prominent synthetic routes for its preparation. The validation of these routes is supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Metal-Free Oxidation of 2-Methoxy-4-methylquinoline. This modern approach utilizes a metal-free catalytic system to achieve the selective oxidation of the methyl group at the C4 position of the quinoline ring.
-
Route 2: Nucleophilic Substitution of 2-Chloroquinoline-4-carbaldehyde. This traditional two-step method involves the initial synthesis of a chlorinated quinoline intermediate, followed by a nucleophilic substitution with a methoxide source.
The following table summarizes the key performance indicators for each route based on available experimental data.
| Parameter | Route 1: Metal-Free Oxidation | Route 2: Nucleophilic Substitution |
| Starting Material | 2-Methoxy-4-methylquinoline | 2-Chloroquinoline-4-carbaldehyde |
| Key Reagents | Iodylbenzene (PhIO2), DMSO | Sodium Methoxide (NaOMe), Methanol (MeOH) |
| Reaction Time | 48 hours | 2.5 hours |
| Yield | 85%[1] | Not explicitly reported for the 4-carbaldehyde isomer, but analogous reactions suggest moderate to high yields. |
| Purity | High (purification by column chromatography) | High (purification by recrystallization) |
| Reaction Conditions | Room Temperature | 100°C (373 K)[2] |
| Advantages | Milder reaction conditions, avoids the use of potentially hazardous chlorinating agents. | Shorter reaction time. |
| Disadvantages | Longer reaction time. | Requires the synthesis of the chlorinated intermediate, which may involve harsh reagents. |
Experimental Protocols
Route 1: Metal-Free Oxidation of 2-Methoxy-4-methylquinoline
This protocol is adapted from a general method for the chemoselective oxidation of 4-methylquinolines.[1]
Synthesis of the Starting Material: 2-Methoxy-4-methylquinoline
A common method for the synthesis of 2-alkoxyquinolines involves the reaction of the corresponding 2-chloroquinoline with an alkoxide.
Oxidation Protocol:
To a solution of 2-methoxy-4-methylquinoline (1 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added iodylbenzene (PhIO2) (2.2 mmol). The reaction mixture is stirred at room temperature for 48 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Substitution of 2-Chloroquinoline-4-carbaldehyde
This protocol is based on analogous syntheses of 2-methoxyquinoline derivatives from their 2-chloro counterparts.[2]
Synthesis of the Intermediate: 2-Chloroquinoline-4-carbaldehyde
This intermediate can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.
Nucleophilic Substitution Protocol:
To a solution of sodium methoxide (prepared from sodium (1.2 eq) in dry methanol), 2-chloroquinoline-4-carbaldehyde (1 eq) is added. The reaction mixture is heated at reflux (100°C) for 2.5 hours. After cooling to room temperature, the mixture is poured into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent system (e.g., petroleum ether-ethyl acetate) to yield this compound.[2]
Visualization of Synthetic Pathways
To further clarify the experimental workflows, the following diagrams have been generated.
Caption: Workflow for the Metal-Free Oxidation of 2-Methoxy-4-methylquinoline (Route 1).
Caption: Workflow for the Nucleophilic Substitution of 2-Chloroquinoline-4-carbaldehyde (Route 2).
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice of method will likely depend on the specific requirements of the synthesis, such as desired reaction conditions, available starting materials, and time constraints. The metal-free oxidation (Route 1) presents a more modern and potentially greener alternative, avoiding the use of harsh chlorinating agents. However, the nucleophilic substitution (Route 2) offers a significantly shorter reaction time, which may be advantageous for rapid synthesis. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their needs.
References
Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a spectroscopic comparison of 2-Methoxyquinoline-4-carbaldehyde and its isomers has been published, providing valuable data for researchers, scientists, and professionals in drug development. This guide summarizes key spectroscopic data and outlines detailed experimental protocols to aid in the identification and characterization of these quinoline derivatives.
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the quinoline ring is critical to a compound's efficacy and selectivity. Consequently, unambiguous characterization of isomers is paramount. This guide focuses on the spectroscopic distinctions between this compound and its positional isomers, primarily the readily available data for the 3-carbaldehyde isomer.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 2-Methoxyquinoline-3-carbaldehyde[1] | Other Isomers (e.g., 4-Methoxy-2-carbaldehyde) - Predicted Characteristics |
| ¹H NMR | Aldehydic proton (CHO) expected at ~10.0-10.5 ppm. Protons on the quinoline ring will show characteristic shifts and coupling patterns influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. | Aldehydic proton (CHO) signal present. Aromatic protons show complex splitting patterns. | The chemical shift of the aldehydic proton and the aromatic protons will vary significantly based on the relative positions of the methoxy and carbaldehyde groups due to differences in electronic and anisotropic effects. |
| ¹³C NMR | Carbonyl carbon (C=O) expected in the range of 190-195 ppm. Methoxy carbon (OCH₃) around 55-60 ppm. Aromatic carbons will have shifts determined by the substituent effects. | Carbonyl carbon signal is a key identifier. Methoxy carbon signal is present. | The chemical shifts of the carbonyl and aromatic carbons will be diagnostic of the isomer. |
| IR Spectroscopy | Strong C=O stretching vibration expected around 1690-1715 cm⁻¹. C-O stretching of the methoxy group around 1250 cm⁻¹. Characteristic aromatic C=C and C-H stretching bands. | A key IR absorption is the C=O stretch. | The exact frequency of the C=O stretch will be influenced by the electronic environment, with conjugation effects playing a significant role.[2] |
| UV-Vis Spectroscopy | Expected to show multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the quinoline ring system. | UV-Vis spectra will show characteristic absorptions for the quinoline chromophore. | The λmax values will differ between isomers due to variations in the electronic transitions of the conjugated system. |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z 188.07060.[3] | Molecular ion peak corresponding to its molecular weight. | All isomers will have the same molecular weight and thus the same molecular ion peak in their mass spectra. Fragmentation patterns may differ and can be used for differentiation.[4][5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of methoxyquinoline carbaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as the carbonyl (C=O) stretch, C-O stretch, and aromatic C-H and C=C vibrations.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.[4][5]
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[4][5]
-
Data Acquisition: Acquire full-scan mass spectra to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns.
-
Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide valuable information for distinguishing between isomers.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization and comparison of this compound isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic comparison of quinoline isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Further experimental work is required to obtain a complete dataset for all positional isomers, which will be invaluable for the unambiguous identification and quality control of these important chemical entities in research and development.
References
- 1. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 3. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metal-Chelating Properties of 2-Methoxyquinoline-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metal-chelating properties of 2-Methoxyquinoline-4-carbaldehyde derivatives. Due to the limited availability of direct quantitative data for this specific class of compounds, this guide leverages data from structurally similar quinoline derivatives, particularly Schiff base and hydrazone analogs, to provide a comprehensive overview. The guide also includes detailed experimental protocols for key assays and comparisons with established iron chelators.
Introduction to Quinoline-Based Chelators
Quinoline derivatives have emerged as a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] Their ability to chelate metal ions is a key aspect of their mechanism of action in various pathological conditions where metal dysregulation is implicated, such as neurodegenerative diseases and cancer. The quinoline scaffold provides a rigid framework for positioning donor atoms, enabling effective coordination with metal ions like iron, copper, and zinc. Derivatives of this compound, particularly their Schiff base and hydrazone forms, are of particular interest due to the presence of additional nitrogen and oxygen donor atoms, which can enhance their metal-binding affinity and selectivity.
Comparative Analysis of Metal-Chelating Performance
While specific quantitative data for this compound derivatives is scarce in publicly available literature, we can infer their potential by examining related structures. The primary focus of comparison is on iron chelation, a critical therapeutic target. For context, the performance of commercially available iron chelators is also presented.
Table 1: Iron (II) Chelating Activity (IC50 Values) of Selected Quinoline Derivatives and Standard Chelators
| Compound Class/Name | Specific Derivative/Compound | IC50 (µM) for Fe(II) Chelation | Reference Compound | IC50 (µM) of Reference |
| Quinoline Hydrazone Derivatives | Pyridoxal Isonicotinoyl Hydrazone (PIH) Analogues | ~2.5 - 5 | Deferoxamine (DFO) | ~150 |
| Quinoline Thiosemicarbazone Derivatives | Quinoline-2-carboxaldehyde thiosemicarbazone | Potent, but specific IC50 not provided | Deferoxamine (DFO) | - |
| Standard Iron Chelators | Deferoxamine (DFO) | ~150 | - | - |
| Deferiprone (L1) | - | - | - | |
| Deferasirox (DFX) | - | - | - |
Note: The IC50 values for PIH analogues are for their antiproliferative activity, which is directly linked to their iron chelation efficacy. The data for quinoline thiosemicarbazones indicates high activity without a specific IC50 value.
From the available data on analogous compounds, it is evident that quinoline-based chelators, particularly hydrazone derivatives, can exhibit significantly higher potency in vitro compared to the standard chelator Deferoxamine.
Structural Insights into Metal Chelation
Spectroscopic studies on Schiff base derivatives of quinoline-3-carbaldehyde complexed with Fe(III) suggest an octahedral geometry.[2] This indicates that the metal ion is coordinated by multiple donor atoms from the ligand. For this compound derivatives, the likely coordination sites are the quinoline nitrogen, the azomethine nitrogen (in Schiff bases and hydrazones), and the oxygen atom of the methoxy group or the carbonyl/enolic oxygen (in hydrazones).
Experimental Protocols
Accurate assessment of metal-chelating properties relies on standardized experimental protocols. Below are detailed methodologies for commonly used assays.
Ferrozine Assay for Fe(II) Chelation
This assay is a colorimetric method used to determine the iron (II) chelating ability of a compound.
Principle: Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is then calculated to determine the chelating activity.
Protocol:
-
Reagent Preparation:
-
Ferrous Chloride (FeCl₂): Prepare a 2 mM solution in deionized water.
-
Ferrozine: Prepare a 5 mM solution in deionized water.
-
Test Compound: Prepare various concentrations of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Reference Standard: Prepare a solution of a known chelator, such as EDTA, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound at different concentrations.
-
Add 100 µL of deionized water to each well.
-
Initiate the reaction by adding 50 µL of 2 mM FeCl₂ solution to each well.
-
Incubate the mixture at room temperature for 5 minutes.
-
Add 50 µL of 5 mM Ferrozine solution to each well.
-
Incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity is calculated using the following formula:
where A_control is the absorbance of the control (containing all reagents except the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the compound that chelates 50% of the Fe²⁺ ions) can be determined by plotting the chelating activity against the concentration of the test compound.
-
UV-Vis Spectrophotometric Titration and Job's Plot
This method is used to determine the stoichiometry and binding constant of the metal-ligand complex.
Principle: When a ligand binds to a metal ion, the electronic structure of the molecule changes, leading to a shift in the UV-Visible absorption spectrum. By systematically varying the concentrations of the metal and ligand and monitoring the absorbance changes, the stoichiometry and binding constant of the complex can be determined. Job's plot, or the method of continuous variation, is a graphical method used to determine the stoichiometry.
Protocol for UV-Vis Titration:
-
Solution Preparation:
-
Prepare stock solutions of the this compound derivative and the metal salt (e.g., FeCl₃) of known concentrations in a suitable solvent.
-
-
Titration Procedure:
-
Keep the concentration of the ligand constant and incrementally add the metal salt solution.
-
After each addition, record the UV-Vis spectrum.
-
Observe the changes in the absorption spectrum, such as the appearance of new peaks or shifts in existing peaks, which indicate complex formation.
-
Protocol for Job's Plot:
-
Solution Preparation:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but the mole fraction of each component varies from 0 to 1.
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the metal-ligand complex.
-
Signaling Pathways and Mechanism of Action
The primary mechanism by which metal chelators exert their biological effects is by sequestering excess or pathologically relevant metal ions. In the context of iron, this can impact several cellular pathways:
-
Inhibition of Fenton and Haber-Weiss Reactions: By binding to free iron, chelators prevent its participation in these reactions, which generate highly reactive hydroxyl radicals. This reduces oxidative stress and subsequent damage to lipids, proteins, and DNA.
-
Modulation of Iron-Dependent Enzymes: Many enzymes require iron as a cofactor. Chelators can inhibit the activity of these enzymes, which can be beneficial in diseases where these enzymes are overactive, such as in certain cancers.
-
Regulation of Iron Homeostasis: The binding of iron by chelators can trigger cellular responses to iron deficiency, such as the upregulation of transferrin receptor 1 (TfR1) and the downregulation of ferritin, in an attempt to increase iron uptake and storage.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of metal-chelating agents. While direct quantitative data is currently limited, insights from structurally related quinoline derivatives suggest their potential for high-affinity metal binding, particularly for iron. Further research is warranted to synthesize and characterize these compounds and to quantitatively assess their metal-chelating properties using the standardized protocols outlined in this guide. Such studies will be crucial for elucidating their structure-activity relationships and for advancing their potential development as therapeutic agents for metal-related disorders.
References
Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Comparative Analysis
This analysis focuses on derivatives of quinoline-carbaldehydes, exploring their efficacy against various cancer cell lines and summarizing the experimental methodologies employed in these crucial studies.
Comparative Cytotoxic Activity of Novel Quinoline-Carbaldehyde Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various novel compounds derived from quinoline-carbaldehydes against a panel of human cancer cell lines. These compounds, synthesized through different chemical modifications, demonstrate a range of potencies, highlighting the structural features crucial for their anticancer effects.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | ||
| MCF-7 (Breast) | 5.21 | - | - | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | 5-FU | >50 |
| 3c | MCF-7 (Breast) | 7.05 | 5-FU | >50 |
Experimental Protocols: A Closer Look at Cytotoxicity Assessment
The evaluation of the cytotoxic potential of these novel quinoline-carbaldehyde derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then diluted to various concentrations with the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specified period, commonly 24, 48, or 72 hours. A control group treated with the vehicle (DMSO) alone is also included.
-
MTT Incubation: After the treatment period, the medium containing the compounds is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: Following the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength, typically between 540 and 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and cytotoxic evaluation of novel compounds derived from quinoline-carbaldehydes.
Caption: Experimental workflow for cytotoxicity studies of novel quinoline-carbaldehyde derivatives.
Signaling Pathways in Quinoline-Induced Cytotoxicity
While the precise mechanisms of action for many novel quinoline derivatives are still under investigation, several studies suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that can be triggered by such compounds.
Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoline derivatives.
Safety Operating Guide
Proper Disposal of 2-Methoxyquinoline-4-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxyquinoline-4-carbaldehyde, ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Hazard Identification
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are categorized as skin and eye irritants.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[3]
Essential Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile.[4]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. A respirator may be necessary if there is a risk of inhaling dust or vapors.[1][4]
II. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the affected area thoroughly.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
III. Disposal of Unused this compound
Unused this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6][7]
Step-by-Step Disposal Protocol:
-
Waste Identification:
-
Label the waste clearly as "Hazardous Waste: this compound".
-
Include the chemical formula (C₁₁H₉NO₂) and any known hazard information.
-
-
Waste Collection:
-
Use a dedicated, leak-proof, and chemically compatible container for collection. Keep the original container if possible.[5]
-
Do not mix with other waste streams unless compatible. Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the waste container securely closed except when adding waste.[6]
-
-
Storage:
-
Arranging for Disposal:
IV. Disposal of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Container Disposal:
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | ChemScene[8] |
| Molecular Weight | 187.19 g/mol | PubChem[3] |
| Melting Point | 43-46 °C (109-115 °F) (literature value for a similar compound) | MilliporeSigma[5] |
| Boiling Point | 217-219 °C (423-426 °F) (literature value for a similar compound) | MilliporeSigma[5] |
VI. Experimental Workflow for Disposal
Below is a visual representation of the disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. chemscene.com [chemscene.com]
Personal protective equipment for handling 2-Methoxyquinoline-4-carbaldehyde
Essential Safety and Handling Guide for 2-Methoxyquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure to potential hazards. The following table summarizes the required PPE.
| Protection Level | Equipment | Specifications |
| Standard Laboratory Use | Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3] | |
| Protective Clothing | A buttoned, full-length laboratory coat.[3] Long pants and closed-toe shoes are mandatory.[2] | |
| Large Quantities or Spills | Respiratory Protection | In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[3][4] |
| Body Protection | A chemical-resistant suit or coveralls may be required for extensive handling or spill cleanup.[1][5] | |
| Foot Protection | Chemical-resistant boots with steel toes and shanks.[5] |
Operational and Disposal Plans
Pre-Handling Checklist and Area Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[4]
-
Assemble Materials: Have all necessary equipment and reagents for the experiment, as well as spill cleanup materials, readily available.
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a fume hood to prevent inhalation of dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
Safety Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
